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  • Product: Methyl 2-(2-oxocyclopentyl)acetate
  • CAS: 4934-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2-oxocyclopentyl)acetate: Synthesis, Properties, and Applications

Introduction Methyl 2-(2-oxocyclopentyl)acetate is a valuable carbocyclic building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester separated by a methylene bridge,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(2-oxocyclopentyl)acetate is a valuable carbocyclic building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester separated by a methylene bridge, makes it a versatile precursor for a variety of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug development. The strategic importance of the cyclopentanone motif is well-established, forming the core of numerous natural products and pharmacologically active compounds, including prostaglandins and their analogues.[1] This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic target is fundamental to its successful application and characterization. The key properties of Methyl 2-(2-oxocyclopentyl)acetate are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₃[2][3]
Molecular Weight 156.18 g/mol [2][3]
CAS Number 4934-95-6[2][3]
Appearance Expected to be a colorless to pale yellow liquidGeneral knowledge of similar compounds
Monoisotopic Mass 156.07864 Da[3]
Predicted XlogP 0.3[3]

While extensive experimental spectroscopic data for Methyl 2-(2-oxocyclopentyl)acetate is not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from closely related analogues. The following table provides predicted data and identifies key expected signals for compound verification.

SpectroscopyExpected Data
¹H NMR Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the methylene protons of the acetate side chain and the cyclopentanone ring, and a multiplet for the methine proton adjacent to the side chain.
¹³C NMR Key signals would include a peak for the ester carbonyl (~173 ppm), the ketone carbonyl (~218 ppm), the methoxy carbon of the ester (~52 ppm), and several signals in the aliphatic region for the cyclopentyl ring and acetate methylene carbons.
Infrared (IR) Characteristic strong absorption bands are expected for the C=O stretch of the ketone (around 1740 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 156. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carboxymethyl group (-CH₂COOCH₃).

Synthesis of Methyl 2-(2-oxocyclopentyl)acetate

The synthesis of Methyl 2-(2-oxocyclopentyl)acetate can be efficiently achieved through a multi-step sequence commencing with the Dieckmann condensation of dimethyl adipate. This intramolecular cyclization is a cornerstone of cyclic β-keto ester synthesis.[4][5] The resulting cyclic product is then alkylated, followed by hydrolysis and decarboxylation to yield the carboxylic acid precursor, which is subsequently esterified. A "one-pot" approach for a similar ethyl ester has been reported, highlighting the robustness of this synthetic strategy.[6]

Experimental Protocol: A Four-Step Synthesis

This protocol outlines a reliable pathway to Methyl 2-(2-oxocyclopentyl)acetate, with each step building upon established and well-understood organic transformations.

Step 1: Dieckmann Condensation of Dimethyl Adipate

The initial step involves the base-catalyzed intramolecular condensation of dimethyl adipate to form methyl 2-oxocyclopentane-1-carboxylate.[5][7]

  • Materials: Dimethyl adipate, sodium methoxide, methanol, hydrochloric acid, diethyl ether.

  • Procedure:

    • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add dimethyl adipate (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude methyl 2-oxocyclopentane-1-carboxylate.

Step 2: Alkylation of Methyl 2-oxocyclopentane-1-carboxylate

The acidic α-proton of the β-keto ester is readily removed to form an enolate, which is then alkylated with a suitable haloacetate.

  • Materials: Methyl 2-oxocyclopentane-1-carboxylate, sodium hydride, anhydrous tetrahydrofuran (THF), methyl bromoacetate.

  • Procedure:

    • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture back to 0 °C and add methyl bromoacetate (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

The resulting diester is hydrolyzed and decarboxylated to afford 2-(2-oxocyclopentyl)acetic acid.

  • Materials: Crude product from Step 2, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Dissolve the crude diester in an aqueous solution of sodium hydroxide (3.0 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • Extract the acidic aqueous layer with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(2-oxocyclopentyl)acetic acid.[8]

Step 4: Fischer Esterification

The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.

  • Materials: 2-(2-oxocyclopentyl)acetic acid, anhydrous methanol, concentrated sulfuric acid, sodium bicarbonate solution.

  • Procedure:

    • Dissolve 2-(2-oxocyclopentyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the solution to reflux for 3-5 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by vacuum distillation to afford pure Methyl 2-(2-oxocyclopentyl)acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Esterification DimethylAdipate Dimethyl Adipate Step1_reagents 1. NaOMe, MeOH 2. H₃O⁺ DimethylAdipate->Step1_reagents CyclicKetoester Methyl 2-oxocyclopentane- 1-carboxylate Step1_reagents->CyclicKetoester Intramolecular Condensation Step2_reagents 1. NaH, THF 2. BrCH₂CO₂Me CyclicKetoester->Step2_reagents AlkylatedProduct Alkylated Diester Step2_reagents->AlkylatedProduct SN2 Reaction Step3_reagents 1. NaOH, H₂O, Δ 2. H₃O⁺ AlkylatedProduct->Step3_reagents CarboxylicAcid 2-(2-oxocyclopentyl)acetic acid Step3_reagents->CarboxylicAcid Step4_reagents MeOH, H₂SO₄ (cat.) CarboxylicAcid->Step4_reagents FinalProduct Methyl 2-(2-oxocyclopentyl)acetate Step4_reagents->FinalProduct Fischer Esterification

Caption: Synthetic pathway to Methyl 2-(2-oxocyclopentyl)acetate.

Applications in Drug Discovery and Development

Cyclopentanone derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Methyl 2-(2-oxocyclopentyl)acetate, and its close analogues, serve as key starting materials for the synthesis of prostaglandins, which are potent lipid autacoids involved in numerous physiological processes.[1] The structural framework of this molecule allows for stereocontrolled introductions of side chains, a critical aspect in the synthesis of these complex natural products.

Furthermore, the reactivity of both the ketone and the ester functionalities can be exploited to construct diverse heterocyclic and carbocyclic scaffolds. For instance, the ketone can undergo reactions such as aldol condensations, Wittig reactions, and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to an amide. This chemical versatility makes Methyl 2-(2-oxocyclopentyl)acetate a valuable building block for generating compound libraries for high-throughput screening in drug discovery campaigns.

Logical Relationship of Functional Groups to Synthetic Utility

Functional_Group_Utility Molecule Methyl 2-(2-oxocyclopentyl)acetate Ketone Moiety Ester Moiety KetoneReactions Aldol Condensation Wittig Reaction Reductive Amination Grignard Addition Molecule:f1->KetoneReactions Electrophilic center EsterReactions Hydrolysis (Saponification) Reduction to Alcohol Amidation Transesterification Molecule:f2->EsterReactions Acyl substitution Prostaglandins Prostaglandin Analogues KetoneReactions->Prostaglandins Heterocycles Heterocyclic Scaffolds KetoneReactions->Heterocycles EsterReactions->Prostaglandins EsterReactions->Heterocycles DrugDiscovery Drug Discovery Libraries Prostaglandins->DrugDiscovery Heterocycles->DrugDiscovery

Caption: Reactivity and synthetic potential of the core molecule.

Conclusion

Methyl 2-(2-oxocyclopentyl)acetate is a synthetically useful and versatile molecule. The synthetic route detailed in this guide, based on the classical Dieckmann condensation and subsequent functional group manipulations, provides a reliable method for its preparation. Its structural features make it an attractive starting material for the synthesis of complex targets, particularly in the field of medicinal chemistry. This guide serves as a foundational resource for scientists looking to utilize this valuable building block in their research and development endeavors.

References

  • Dieckmann, W. The Dieckmann Reaction. Ber. Dtsch. Chem. Ges.1894, 27 (1), 102–103.
  • PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. [Link]

  • PubChemLite. Methyl 2-(2-oxocyclopentyl)acetate (C8H12O3). [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]

  • Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate? [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • U.S. Environmental Protection Agency. Methyl 2-(2-oxocyclopentyl)acetate - Chemical Details. [Link]

  • PubChem. 2-(2-oxocyclopentyl)acetic Acid. National Center for Biotechnology Information. [Link]

  • Scilit. 4‐Oxo‐2‐cyclopentenyl Acetate—A Synthetic Intermediate. [Link]

Sources

Exploratory

Technical Guide: Solubility of Methyl 2-(2-oxocyclopentyl)acetate in Organic Solvents

[1] Executive Summary Methyl 2-(2-oxocyclopentyl)acetate (CAS: 4934-95-6) is a critical bifunctional intermediate primarily utilized in the synthesis of jasmonates (e.g., Methyl Jasmonate, Hedione), which are high-value...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-(2-oxocyclopentyl)acetate (CAS: 4934-95-6) is a critical bifunctional intermediate primarily utilized in the synthesis of jasmonates (e.g., Methyl Jasmonate, Hedione), which are high-value fragrance ingredients and plant hormones.[1] As a gamma-keto ester derivative, its solubility profile is governed by the interplay between its polar functional groups (ketone and ester) and its lipophilic cyclopentyl ring.[1]

This guide provides a comprehensive analysis of its solubility behavior, offering researchers and process chemists the data needed to optimize reaction conditions, extraction protocols, and purification workflows.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.[2] The compound is typically a liquid at room temperature, facilitating miscibility with many organic solvents.

PropertyValueNotes
IUPAC Name Methyl 2-(2-oxocyclopentyl)acetate
CAS Number 4934-95-6 Distinct from Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9)
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~105–110 °C @ 0.2 mmHgHigh boiling point at atm pressure (>220 °C)
Density ~1.1 g/mLDenser than water
LogP (Predicted) 0.3 – 0.9Moderately polar; lipophilic enough for organic extraction

Solubility Landscape

The solubility of Methyl 2-(2-oxocyclopentyl)acetate is dictated by "Like Dissolves Like" principles.[1][2] The molecule possesses two polar hydrogen-bond acceptors (ketone and ester carbonyls) but lacks hydrogen-bond donors, making it an aprotic polar solute.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction efficiency with the target compound.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh / Miscible Excellent solvation due to dipole-dipole interactions.[1] Preferred for extraction from aqueous phases.
Polar Aprotic Acetone, Ethyl Acetate, THF, DMFHigh / Miscible Dipole interactions align well with the ketone/ester moieties. Ideal reaction media.
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Soluble via H-bonding (solvent donor -> solute acceptor).[1] often used for transesterification or reduction steps.
Aromatic Hydrocarbons Toluene, BenzeneHigh / Miscible Pi-interaction and van der Waals forces stabilize the cyclopentyl ring.[1] Common for reflux reactions.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate to High Generally soluble, though phase separation may occur at very low temperatures (< -20°C) due to polarity differences.
Aqueous WaterLow / Insoluble The hydrophobic cyclopentyl ring dominates, preventing bulk dissolution. Useful for biphasic workups.
Critical Process Implications
  • Extraction: The compound partitions strongly into organic phases (DCM or Ethyl Acetate) from aqueous solutions.

  • Purification: Its high boiling point makes it suitable for vacuum distillation.[1] In column chromatography, it is moderately polar; mixtures of Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) are standard eluents.

  • Reaction Medium: Toluene is frequently selected for alkylation reactions (e.g., introduction of the pentenyl side chain for Jasmonate synthesis) to allow azeotropic water removal if necessary.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility limit in a specific solvent (e.g., for crystallization or concentration limits).[1]

  • Preparation: Add 5.0 mL of the target solvent to a glass vial equipped with a septum screw cap.

  • Addition: Add Methyl 2-(2-oxocyclopentyl)acetate dropwise while stirring at the target temperature (e.g., 25°C) until a distinct second phase (droplets) persists or turbidity is observed.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium.

  • Sampling: Stop agitation and allow phases to separate (1–2 hours).

  • Quantification: Carefully withdraw 100 µL of the supernatant (saturated phase). Dilute with an analytical solvent (e.g., Acetonitrile) and analyze via GC-FID or HPLC-UV (detection at ~210 nm or carbonyl band).

  • Calculation: Compare peak area against a calibration curve to calculate concentration (mg/mL).

Protocol B: Solvent Screening for Reaction Optimization

Objective: Select the optimal solvent to maximize yield and minimize side reactions.

  • Screening Set: Select 5 solvents covering different polarity classes (e.g., Toluene, THF, DCM, Methanol, Acetonitrile).

  • Dissolution: Dissolve 1.0 mmol of the starting material in 2 mL of each solvent. Note time to dissolve and clarity.

  • Reagent Compatibility: Add the specific reagent (e.g., base for alkylation) and monitor for immediate precipitation or color change (indicating incompatibility).

  • Monitoring: Run the reaction on a small scale and monitor conversion via TLC or GC.

  • Selection: Choose the solvent that provides the highest conversion rate and cleanest impurity profile.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility limits, ensuring data accuracy.

SolubilityWorkflow Start Start: Select Solvent AddSolute Add Solute Dropwise (Const. Temp) Start->AddSolute CheckPhase Second Phase Persists? AddSolute->CheckPhase CheckPhase->AddSolute No (Clear) Equilibrate Equilibrate (24h, Shaker) CheckPhase->Equilibrate Yes (Turbid) Sample Sample Supernatant (Filter/Centrifuge) Equilibrate->Sample Analyze Quantify via GC-FID / HPLC Sample->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Step-by-step workflow for determining the saturation solubility of liquid intermediates.

Figure 2: Solvent Selection Decision Tree

A strategic guide for choosing the right solvent based on the intended chemical process.

SolventSelection Root Process Goal? Reaction Reaction Medium Root->Reaction Extraction Extraction/Workup Root->Extraction Purification Chromatography Root->Purification BaseSens Base Sensitive? Reaction->BaseSens Aprotic Use Polar Aprotic (THF, DMF) BaseSens->Aprotic Yes (e.g. Alkylation) Protic Use Polar Protic (MeOH, EtOH) BaseSens->Protic No (e.g. Transesterification) HighTemp High Temp/Reflux? Aprotic->HighTemp Toluene Use Toluene/Xylene HighTemp->Toluene Yes PhaseSep Aqueous Phase? Extraction->PhaseSep DCM Use DCM or EtOAc (Immiscible) PhaseSep->DCM Yes Eluent Hexane / EtOAc Gradient Purification->Eluent

Caption: Decision tree for selecting solvents for reaction, extraction, or purification of Methyl 2-(2-oxocyclopentyl)acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217375, Methyl 2-(2-oxocyclopentyl)acetate. Retrieved from [Link]

  • Chapuis, C. (2012).Jasmonates: A New Class of Plant Hormones and Their Uses in Fragrance Chemistry. Chemistry & Biodiversity.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl dihydrojasmonate from Methyl 2-(2-oxocyclopentyl)acetate

Part 1: Executive Summary & Strategic Analysis Objective: To provide a comprehensive protocol for the synthesis of Methyl Dihydrojasmonate (MDJ) analogues, specifically the 2,5-disubstituted "Iso-Hedione" scaffold, utili...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a comprehensive protocol for the synthesis of Methyl Dihydrojasmonate (MDJ) analogues, specifically the 2,5-disubstituted "Iso-Hedione" scaffold, utilizing Methyl 2-(2-oxocyclopentyl)acetate as the core starting material.

Scientific Context & Expert Insight: Methyl dihydrojasmonate (Hedione®) is a pillar of the fragrance industry, classically synthesized via the Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one. However, the route requested—starting from Methyl 2-(2-oxocyclopentyl)acetate —represents an alternative "Aldol-Hydrogenation" pathway.

Critical Regiochemical Distinction: Researchers must note that alkylating or condensing Methyl 2-(2-oxocyclopentyl)acetate typically occurs at the C5 position (the less sterically hindered alpha-carbon), yielding Methyl 2-(2-oxo-5-pentylcyclopentyl)acetate (the 2,5-isomer). While the commercial "Hedione" is the 2,3-isomer, the 2,5-isomer possesses similar olfactory properties (jasmine, lactonic, fruity) and is a valuable isolate in fragrance chemistry. This protocol focuses on the high-yield synthesis of this specific regioisomer.

Part 2: Chemical Mechanism & Pathway

The synthesis proceeds via a two-stage cascade:[1][2][3]

  • Cross-Aldol Condensation: Reaction of the keto-ester with valeraldehyde (pentanal) under basic conditions to form the

    
    -unsaturated exocyclic enone.
    
  • Catalytic Hydrogenation: Saturation of the exocyclic double bond to yield the final dihydrojasmonate derivative.

Reaction Scheme Visualization

MDJ_Synthesis SM Methyl 2-(2-oxocyclopentyl)acetate (Starting Material) Inter Intermediate: Exocyclic Enone (2-acetate-5-pentylidene) SM->Inter Aldol Condensation (NaOH, MeOH, 0-10°C) Reagent Valeraldehyde (Pentanal) Reagent->Inter Product Product: Methyl 2-(2-oxo-5-pentylcyclopentyl)acetate (Iso-Dihydrojasmonate) Inter->Product Catalytic Hydrogenation (5 bar, 25°C) H2 H2 / Pd/C (Hydrogenation) H2->Product

Caption: Figure 1. Reaction pathway from Methyl 2-(2-oxocyclopentyl)acetate to the 2,5-substituted dihydrojasmonate derivative.

Part 3: Detailed Experimental Protocols

Reagents & Equipment
ComponentGradeRole
Methyl 2-(2-oxocyclopentyl)acetate >98%Starting Material (Scaffold)
Pentanal (Valeraldehyde) >97%Alkylating Agent (Aldol)
Sodium Hydroxide (NaOH) ACS ReagentBase Catalyst
Methanol (MeOH) AnhydrousSolvent
Palladium on Carbon (Pd/C) 5% loadingHydrogenation Catalyst
Hydrochloric Acid (HCl) 1NQuenching Agent
Stage 1: Aldol Condensation

Objective: Introduction of the pentyl chain via exocyclic enone formation.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Solvent Charge: Add Methanol (300 mL) and Water (30 mL) .

  • Catalyst Addition: Add NaOH (4.0 g, 0.1 mol) and stir until fully dissolved. Cool the solution to 0–5°C using an ice/brine bath.

  • Substrate Addition: Add Methyl 2-(2-oxocyclopentyl)acetate (156.2 g, 1.0 mol) in one portion.

  • Controlled Addition: Add Pentanal (90.4 g, 1.05 mol) dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature <10°C . Higher temperatures promote self-condensation of pentanal (aldol polymerization).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of the starting keto-ester and formation of the enone (M+ = 224).

  • Quench: Cool to 10°C. Neutralize with 1N HCl until pH ~6-7.

  • Dehydration (In-situ): If the aldol adduct (alcohol) persists, slight heating (40°C) under acidic conditions may be required to force dehydration to the enone.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL) . Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Intermediate Yield: Expect ~85-90% of crude enone (yellow oil).

Stage 2: Catalytic Hydrogenation

Objective: Saturation of the double bond to yield the final fragrance molecule.

  • Setup: Transfer the crude enone to a stainless steel hydrogenation autoclave (Parr reactor).

  • Catalyst Charge: Add 5% Pd/C (1.5 g) (approx 1 wt% loading relative to substrate).

  • Solvent: Dilute with Methanol (200 mL) .

  • Purge: Purge the reactor 3 times with Nitrogen, then 3 times with Hydrogen.

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H2. Stir vigorously at 25–30°C .

    • Note: Monitoring hydrogen uptake is crucial. The reaction is typically complete when uptake ceases (2–4 hours).

  • Filtration: Vent H2. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric.

  • Purification: Concentrate the filtrate. Purify the residue via fractional vacuum distillation.

    • Boiling Point: ~110–115°C at 0.1 mmHg (typical for jasmonate esters).

Part 4: Process Validation & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) >96.0%GC-FID (DB-Wax Column)
Isomer Ratio Report Cis/Trans ratioGC-MS
Refractive Index 1.458 – 1.462 (20°C)Refractometer
Troubleshooting Guide
  • Issue: Low Yield in Aldol Step.

    • Cause: Self-condensation of pentanal.

    • Fix: Increase the dilution of pentanal and slow the addition rate. Ensure temperature remains <5°C during addition.

  • Issue: Incomplete Hydrogenation.

    • Cause: Poisoned catalyst or insufficient pressure.

    • Fix: Ensure the crude enone is free of sulfur/halides. Increase H2 pressure to 10 bar.

  • Issue: Formation of "Classic" Hedione (2,3-isomer).

    • Clarification: This route cannot selectively produce the 2,3-isomer without a complex rearrangement step. The product is predominantly the 2,5-isomer. Verification via NMR is required to distinguish the substitution pattern (splitting of the methine protons).

Part 5: Workflow Visualization

Process_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification Step1 Reactor Charge: MeOH + Water + NaOH Cool to 0°C Step2 Add SM: Methyl 2-(2-oxocyclopentyl)acetate Step1->Step2 Step3 Dosing: Pentanal (Slow Addition) Temp < 10°C Step2->Step3 Step4 Reaction: Stir 4-6h @ 25°C Form Exocyclic Enone Step3->Step4 Step5 Workup & Transfer to Autoclave Step4->Step5 Step6 Hydrogenation: Pd/C, H2 (5 bar) MeOH Solvent Step5->Step6 Step7 Filtration (Celite) & Concentration Step6->Step7 Step8 Vacuum Distillation (0.1 mmHg, 115°C) Step7->Step8 Final Final Product: Iso-Methyl Dihydrojasmonate Step8->Final

Caption: Figure 2. Operational workflow for the synthesis of Iso-Methyl Dihydrojasmonate.

References

  • Nippon Zeon Co Ltd. Method for preparing methyl dihydrojasmonate.[1][2] Patent CN101519355B. (Describes the standard industrial malonate route for comparison).

  • Firmenich SA. Process for the preparation of methyl dihydrojasmonate.[1][2] U.S. Patent 6,586,620.[4] (Discusses isomer ratios and hydrogenation catalysts).

  • PubChem. Methyl 2-(2-oxocyclopentyl)acetate (Compound Summary). National Library of Medicine. (Physical properties of the starting material).

  • Organic Syntheses. Preparation of Cyclopentenone Derivatives. (General methodologies for cyclopentanone functionalization).

  • Perfumer & Flavorist. The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione.[5] (Historical context on structural isomers and odor profiles).

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Methyl 2-(2-oxocyclopentyl)acetate in Prostaglandin Synthesis

Abstract Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making them critical targets in drug discovery for indications ranging from inflammation and pain to cardio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making them critical targets in drug discovery for indications ranging from inflammation and pain to cardiovascular disease and glaucoma.[1][2] Their complex and stereochemically rich structures present significant challenges for total synthesis.[3][4] This guide focuses on the pivotal role of methyl 2-(2-oxocyclopentyl)acetate, a versatile bifunctional molecule, as a key intermediate in the construction of the prostaglandin core. We will elucidate the strategic importance of its cyclopentanone framework and provide detailed, field-proven protocols for its elaboration into advanced precursors, such as the renowned Corey lactone, which serves as a cornerstone in the synthesis of numerous prostaglandins.[3][5]

The Prostaglandin Challenge: A Case for Strategic Intermediates

Prostaglandins are derivatives of prostanoid acid, which features a central cyclopentane ring with two extended side chains, termed the alpha (α) and omega (ω) chains.[3] The precise stereochemistry of up to four contiguous chiral centers on the five-membered ring, along with the geometry of double bonds in the side chains, is paramount for biological activity.[3][6]

The direct, stereocontrolled construction of this complex architecture is non-trivial. Therefore, modern synthetic strategies rely on a convergent approach, where the cyclopentane core is first assembled and then the side chains are appended. This is where methyl 2-(2-oxocyclopentyl)acetate emerges as a powerful building block. Its structure contains:

  • A Cyclopentanone Ring: This serves as the direct precursor to the core ring of all prostaglandins.

  • A Ketone at C-2: This corresponds to the C-9 position in the final prostaglandin, a critical site for functionalization (e.g., reduction to a hydroxyl group in PGE and PGF series).

  • An Acetate Side Chain: This is the nascent α-chain, containing the future C-1 carboxyl group.

The strategic value of this intermediate lies in its ability to serve as a scaffold upon which the remaining complex features of the prostaglandin molecule can be systematically installed.

Caption: Mapping the intermediate to the final prostaglandin core.

Protocol I: Synthesis of Methyl 2-(2-oxocyclopentyl)acetate via Alkylation

The target intermediate is readily prepared from the commercially available methyl 2-oxocyclopentanecarboxylate. The key step is a C-alkylation at the acidic α-position.

Causality: The reaction proceeds via the formation of a nucleophilic enolate from the β-keto ester starting material. This enolate then displaces a halide from methyl bromoacetate in a classic SN2 reaction. Anhydrous conditions are critical to prevent the base from being quenched by water and to avoid hydrolysis of the ester functionalities. The choice of a non-nucleophilic base like sodium hydride ensures that deprotonation is the primary reaction pathway.

Materials:

  • Methyl 2-oxocyclopentanecarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.05 eq). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, and then suspend it in anhydrous THF (approx. 10 mL per mmol of NaH).

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The evolution of hydrogen gas should be observed.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-oxocyclopentyl)acetate. A subsequent decarboxylation step (Krapcho decarboxylation) is typically performed by heating the product in a wet, polar aprotic solvent like DMSO with a salt (e.g., NaCl) to yield the final target.

Application Protocol: Elaboration to the Corey Lactone Diol

This multi-step protocol demonstrates the conversion of methyl 2-(2-oxocyclopentyl)acetate into the Corey lactone, a foundational intermediate for a vast array of prostaglandins.[3][5][7]

G A Methyl 2-(2-oxocyclopentyl)acetate B Enone Intermediate A->B Horner-Wadsworth-Emmons (ω-Chain Addition) C β-Hydroxy Ketone B->C Stereoselective Reduction (C9 Ketone) D Corey Lactone Diol C->D Hydrolysis & Iodolactonization

Caption: Synthetic workflow from the intermediate to Corey Lactone.

Step 3.1: ω-Chain Installation via Horner-Wadsworth-Emmons (HWE) Reaction

Causality: The HWE reaction is superior to the standard Wittig reaction for this transformation because it selectively produces the trans (E)-alkene, which is the required geometry for the ω-chain in most natural prostaglandins. The reaction involves the nucleophilic attack of a phosphonate carbanion on the C-9 ketone, followed by elimination to form the double bond.

Protocol:

  • Phosphonate Anion Generation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq, oil-free) in anhydrous THF. Cool to 0 °C. Add dimethyl (2-oxoheptyl)phosphonate (1.05 eq) dropwise. Stir for 1 hour at 0 °C.

  • Olefin Formation: Add a solution of methyl 2-(2-oxocyclopentyl)acetate (1.0 eq) in anhydrous THF to the phosphonate anion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting enone is purified by flash chromatography.

Step 3.2: Stereoselective Reduction of the C-9 Ketone

Causality: The biological activity of prostaglandins is critically dependent on the stereochemistry of the C-9 hydroxyl group (PGF series) or its precursor ketone (PGE series). A simple reducing agent like sodium borohydride (NaBH₄) will produce a mixture of diastereomers. For stereocontrol, a bulky reducing agent is often employed which approaches from the less sterically hindered face of the molecule.

Protocol:

  • Reaction Setup: Dissolve the enone intermediate from Step 3.1 in methanol at -20 °C (an acetone/dry ice bath).

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below -15 °C. Stir for 2 hours.

  • Workup: Quench the reaction by adding acetone, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the allylic alcohol as a mixture of diastereomers, which are typically separated by careful column chromatography.

Step 3.3: Iodolactonization

Causality: This classic reaction, pioneered by E.J. Corey, simultaneously achieves two crucial goals.[3][6] First, it establishes the correct relative stereochemistry between the newly formed C-9 hydroxyl and the α-chain. Second, it forms a rigid bicyclic lactone structure. The reaction is initiated by the electrophilic attack of iodine on the double bond of the ω-chain, which is trapped intramolecularly by the carboxylate (formed in situ by saponification of the methyl ester), leading to the formation of the lactone ring.

Protocol:

  • Saponification: Dissolve the purified alcohol from Step 3.2 in THF. Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester.

  • Lactonization: Cool the solution to 0 °C and add a solution of iodine (I₂, 2.5 eq) and potassium iodide (KI, 3.0 eq) in water. Stir in the dark at 0-4 °C for 24 hours.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution until the dark color disappears. Acidify the mixture to pH 4 with dilute HCl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude iodo-lactone is then purified. The final step (not detailed here) is typically a de-iodination using a radical initiator like AIBN and tributyltin hydride to yield the Corey lactone diol.

Summary of Key Transformations & Data

StepReactionKey ReagentsTypical YieldCritical Parameters
2 C-AlkylationNaH, Methyl Bromoacetate70-85%Anhydrous conditions; controlled temperature.
3.1 HWE ReactionNaH, Dimethyl (2-oxoheptyl)phosphonate80-90%Anhydrous THF; ensures formation of (E)-alkene.
3.2 Ketone ReductionNaBH₄, Methanol>90% (total)Low temperature (-20 °C) to improve diastereoselectivity.
3.3 IodolactonizationKOH, I₂/KI65-75%Reaction must be performed in the dark; pH control during workup.

Conclusion and Outlook

Methyl 2-(2-oxocyclopentyl)acetate stands as a testament to the power of strategic intermediates in complex molecule synthesis. Its readily available structure provides a robust and versatile entry point into the intricate world of prostaglandins. The protocols outlined herein demonstrate a classic and reliable pathway to the Corey lactone, opening the door for the synthesis of a wide spectrum of biologically significant prostaglandin analogues. Mastery of these transformations provides researchers with a fundamental toolset for advancing the fields of medicinal chemistry and drug development.

References

  • The Chemistry of Prostaglandins: Key Intermediates and Synthesis Strategies. (2026, January 23). Google Cloud.
  • On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α. (2025, September 19). ResearchGate.
  • Prostaglandin. Wikipedia.
  • Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey). (2022, July 29). YouTube.
  • Strategies in Prostaglandins Synthesis. (2024, March 27). Chemistry LibreTexts.
  • Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. ResearchGate.
  • Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis. Benchchem.
  • Pot and time economies in the total synthesis of Corey lactone. PMC.
  • Molecular Details of Prostaglandin Synthesis Catalyzed by Cyclooxygenase-2 and Its Inhibition by Aspirin. (2020, January 3). ddd-UAB.
  • Prostaglandins. (2025, September 15). StatPearls - NCBI Bookshelf.
  • A process for one-pot synthesis of corey lactone. Google Patents.
  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024, March 21). PMC.

Sources

Method

Application Notes and Protocols: Preparation of Stimuli-Responsive Hydrogels Using Methyl 2-(2-oxocyclopentyl)acetate for Advanced Drug Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the novel application of Methyl 2-(2-oxocyclopentyl)acetate in the preparation of advanced, stimuli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the novel application of Methyl 2-(2-oxocyclopentyl)acetate in the preparation of advanced, stimuli-responsive hydrogels. We present a scientifically-grounded, two-step methodology encompassing the functionalization of a biocompatible polymer backbone with this versatile chemical scaffold, followed by a robust crosslinking strategy. The resulting hydrogels exhibit tunable physicochemical properties, making them promising candidates for controlled drug delivery systems. Detailed experimental protocols, characterization techniques, and potential applications are discussed, underpinned by established chemical principles and supported by authoritative references.

Introduction: A Novel Building Block for Smart Hydrogels

Hydrogels, with their high water content and structural resemblance to the extracellular matrix, are at the forefront of biomedical research, particularly in drug delivery and tissue engineering.[1] The ability to precisely tune their mechanical properties, degradation kinetics, and responsiveness to physiological cues is paramount. This guide introduces a novel approach to hydrogel synthesis utilizing Methyl 2-(2-oxocyclopentyl)acetate, a compound offering unique functional handles for polymer modification and crosslinking.

The core of our proposed methodology lies in leveraging the distinct reactivity of the cyclopentanone and methyl ester moieties within the Methyl 2-(2-oxocyclopentyl)acetate structure. We will first describe the covalent grafting of this molecule onto a suitable polymer backbone, followed by the crosslinking of the functionalized polymer into a three-dimensional hydrogel network via a biocompatible and pH-sensitive linkage. This strategy allows for the creation of "smart" hydrogels that can respond to specific environmental triggers, a highly desirable feature for targeted drug release.[2]

The crosslinking chemistry we will employ is based on the formation of hydrazone bonds, which are known for their dynamic and reversible nature under mild acidic conditions.[2][3] This pH-sensitivity is particularly advantageous for drug delivery applications, as it can facilitate drug release in the acidic microenvironments of tumors or intracellular compartments.[4][5]

Conceptual Workflow

Our approach is a two-stage process that first involves the modification of a base polymer and then the crosslinking of the modified polymer to form the hydrogel.

G cluster_0 Part 1: Polymer Functionalization cluster_1 Part 2: Hydrogel Formation A Biocompatible Polymer (e.g., Chitosan, Polyvinyl Alcohol) C Functionalization Reaction (Amidation or Transesterification) A->C B Methyl 2-(2-oxocyclopentyl)acetate B->C D Ketone-Functionalized Polymer C->D E Ketone-Functionalized Polymer G Hydrazone Bond Formation (Crosslinking) E->G F Dihydrazide Crosslinker (e.g., Adipic Acid Dihydrazide) F->G H Stimuli-Responsive Hydrogel G->H

Figure 1: Conceptual workflow for hydrogel synthesis.

Detailed Protocols

This section provides step-by-step protocols for the synthesis and characterization of hydrogels using Methyl 2-(2-oxocyclopentyl)acetate. We present two alternative methods for the initial polymer functionalization, using either chitosan or polyvinyl alcohol (PVOH) as the biocompatible backbone.

Part 1: Synthesis of Ketone-Functionalized Polymer

Method A: Functionalization of Chitosan via Amidation

Chitosan is a natural polysaccharide with primary amine groups that can react with the ester group of Methyl 2-(2-oxocyclopentyl)acetate to form a stable amide bond.[6][7][8]

  • Materials:

    • Medium molecular weight chitosan

    • Methyl 2-(2-oxocyclopentyl)acetate

    • 1% (v/v) Acetic acid solution

    • Methanol

    • Dialysis tubing (MWCO 12-14 kDa)

    • Lyophilizer

  • Protocol:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid with overnight stirring.

    • Add a 5-fold molar excess of Methyl 2-(2-oxocyclopentyl)acetate to the chitosan solution.

    • Stir the reaction mixture at 60°C for 48 hours.

    • Cool the solution to room temperature and precipitate the functionalized chitosan by adding it dropwise to methanol while stirring.

    • Collect the precipitate by centrifugation and redissolve it in 1% acetic acid.

    • Purify the polymer by dialysis against deionized water for 3 days, changing the water twice daily.

    • Freeze-dry the purified solution to obtain the ketone-functionalized chitosan as a white, fluffy solid.

    • Characterize the degree of substitution using ¹H NMR spectroscopy.

Method B: Functionalization of Polyvinyl Alcohol (PVOH) via Transesterification

PVOH is a synthetic polymer with abundant hydroxyl groups that can undergo transesterification with the methyl ester of our target molecule.[9][10]

  • Materials:

    • Polyvinyl alcohol (PVOH, 87-89% hydrolyzed)

    • Methyl 2-(2-oxocyclopentyl)acetate

    • Dimethyl sulfoxide (DMSO)

    • Sodium methoxide (catalyst)

    • Acetone

    • Dialysis tubing (MWCO 12-14 kDa)

    • Lyophilizer

  • Protocol:

    • Dissolve PVOH in DMSO at 90°C to a concentration of 5% (w/v).

    • Cool the solution to room temperature and add a 10-fold molar excess of Methyl 2-(2-oxocyclopentyl)acetate.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 mol% relative to PVOH hydroxyl groups).

    • Stir the reaction mixture under a nitrogen atmosphere at 70°C for 24 hours.[11]

    • Precipitate the functionalized PVOH by pouring the reaction mixture into a large volume of acetone.

    • Filter the precipitate and redissolve it in deionized water.

    • Purify the polymer by dialysis against deionized water for 3 days.

    • Lyophilize the purified solution to obtain the ketone-functionalized PVOH.

    • Confirm functionalization via ¹H NMR and FTIR spectroscopy.

Part 2: Hydrogel Formation via Hydrazone Crosslinking

The ketone groups introduced onto the polymer backbone can react with a dihydrazide crosslinker, such as adipic acid dihydrazide (ADH), to form a hydrogel network through hydrazone linkages.[12][13][14]

  • Materials:

    • Ketone-functionalized polymer (from Part 1)

    • Adipic acid dihydrazide (ADH)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Protocol:

    • Prepare a stock solution of the ketone-functionalized polymer (e.g., 5% w/v) in PBS.

    • Prepare a stock solution of ADH (e.g., 2% w/v) in PBS. The concentration of ADH should be calculated to achieve a desired molar ratio of ketone to hydrazide groups (e.g., 1:1, 1:0.5).

    • To form the hydrogel, mix equal volumes of the functionalized polymer solution and the ADH solution in a vial at room temperature or 37°C.

    • Gently vortex the mixture for a few seconds. Gelation should occur within minutes to an hour, depending on the polymer concentration and ketone/hydrazide ratio.[14]

    • The gelation time can be determined using the vial tilt method, where the vial is inverted at regular intervals until the solution no longer flows.[14]

G A Prepare Polymer Solution (Ketone-Functionalized Polymer in PBS) C Mix Solutions (Equal Volumes) A->C B Prepare Crosslinker Solution (Adipic Acid Dihydrazide in PBS) B->C D Vortex Briefly C->D E Incubate at 37°C D->E F Hydrogel Formation E->F

Figure 2: Experimental workflow for hydrogel formation.

Characterization of Hydrogels

Thorough characterization is essential to understand the properties of the newly synthesized hydrogels and their suitability for specific applications.

Physicochemical Properties
PropertyMethodExpected Outcome/Rationale
Gelation Time Vial Inversion TestRapid gelation is desirable for in-situ applications. Time can be tuned by altering polymer and crosslinker concentrations.[14]
Swelling Behavior Gravimetric analysis in PBS at 37°CThe swelling ratio provides insight into the crosslinking density. Higher crosslinking leads to lower swelling.[12]
Degradation Profile Mass loss measurement over time in PBS (pH 7.4 and 5.5)The hydrazone bond is acid-labile, so faster degradation is expected at lower pH, which is advantageous for drug release in acidic tumor environments.[3][4]
Morphology Scanning Electron Microscopy (SEM) of lyophilized hydrogelsVisualization of the porous network structure, which is crucial for nutrient transport and drug diffusion.
Mechanical Properties

The mechanical strength of the hydrogel is critical for maintaining its structural integrity, especially for load-bearing applications.

  • Rheological Analysis:

    • Instrumentation: A rheometer with parallel plate geometry is recommended.

    • Procedure: Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G'').[15][16]

    • Interpretation: A G' value significantly higher than G'' indicates the formation of a stable elastic gel. The magnitude of G' reflects the stiffness of the hydrogel.[15]

Biocompatibility Assessment
  • In Vitro Cytotoxicity:

    • Method: An MTT assay using a relevant cell line (e.g., NIH-3T3 fibroblasts) is a standard method.[4][5]

    • Procedure: Incubate cells with leachables from the hydrogel or in direct contact with the hydrogel.

    • Interpretation: High cell viability (>80%) indicates good biocompatibility.

Application in Controlled Drug Delivery

The pH-sensitive nature of the hydrazone crosslinks makes these hydrogels particularly suitable for controlled drug release.

Drug Loading
  • Method: A model drug (e.g., doxorubicin, a common chemotherapeutic) can be loaded by mixing it with the functionalized polymer solution before adding the crosslinker.[4][5]

In Vitro Drug Release
  • Protocol:

    • Prepare drug-loaded hydrogels in vials.

    • Add release medium (e.g., PBS at pH 7.4 and pH 5.5) on top of the hydrogels.

    • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.

  • Expected Results: A significantly faster drug release profile is anticipated at the lower pH due to the acid-catalyzed hydrolysis of the hydrazone crosslinks, leading to hydrogel degradation.[4][5]

Conclusion

This application note details a novel and robust methodology for the preparation of stimuli-responsive hydrogels using Methyl 2-(2-oxocyclopentyl)acetate as a key functionalizing agent. By combining established polymer modification techniques with biocompatible hydrazone crosslinking chemistry, it is possible to create advanced biomaterials with tunable properties. The inherent pH-sensitivity of these hydrogels makes them highly promising candidates for sophisticated drug delivery systems, particularly in applications where triggered release in acidic environments is beneficial. The provided protocols offer a solid foundation for researchers to explore this new class of hydrogels and adapt them for a wide range of biomedical applications.

References

  • Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture - ACS Publications. (2018, August 27).
  • Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - bioRxiv. (2023, July 15). bioRxiv.
  • Hydrazone crosslinked hyaluronan-based hydrogels for therapeutic delivery of adipose stem cells to tre
  • Designing Dynamic Hydrogels: The Interplay of Cross-Linker Length, Valency, and Reaction Kinetics in Hydrazone-Based Networks | Chemistry of Materials - ACS Publications. (2026, January 21).
  • Statistical optimization of hydrazone-crosslinked hyaluronic acid hydrogels for protein delivery - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01588B. (2024, February 5). RSC Publishing.
  • Rheological properties of hydrazone crosslinked hydrogels. Amplitude... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Hydrogels Based on Schiff Base Linkages for Biomedical Applic
  • Synthesis and in Vitro Degradation of New Polyvalent Hydrazide Cross-Linked Hydrogels of Hyaluronic Acid | Bioconjugate Chemistry - ACS Publications. (n.d.).
  • Antimicrobial Activity of Novel Modified Aminated Chitosan with Arom
  • (PDF) Characterization of the microstructure of hydrazone crosslinked polysaccharide-based hydrogels through rheological and diffusion studies - ResearchGate. (2018, October 24).
  • Transesterification - Master Organic Chemistry. (2022, November 10). Master Organic Chemistry.
  • Tuning Gelation Time and Morphology of Injectable Hydrogels Using Ketone-Hydrazide Cross-Linking | Request PDF - ResearchGate. (2025, August 6).
  • Advances in Chitosan Derivatives: Preparation, Properties and Applications in Pharmacy and Medicine - MDPI. (2024, October 29). MDPI.
  • Transesterific
  • Injectable acylhydrazone-linked RAFT polymer hydrogels for sustained protein release and cell encapsul
  • Post-synthesis modification of hydrogels. Total and partial rupture of crosslinks: Formation of aldehyde groups and re - CONICET. (n.d.).
  • Chitosan Derivatives: Introducing New Functionalities with a Controlled Molecular Architecture for Innovative M
  • Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan-Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture - PubMed. (2018, September 19). PubMed.
  • An overview of the chemical modifications of chitosan and their advantages. (2018, October 23).
  • Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters - Science and Education Publishing. (n.d.).
  • Synthesis of cross-linked poly(aldehyde guluron
  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers - A*OAR. (n.d.).
  • ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL.
  • Chapter 2: Introduction to Hydrogel Synthesis and Crosslinking Methods for Developing Bioinks for 3D Bioprinting - Books. (2021, July 30). Books.
  • Hydrogels and Their Applications in Targeted Drug Delivery - MDPI. (2019, February 8). MDPI.
  • US20080161595A1 - Transesterification process of methyl acetate - Google Patents. (n.d.).
  • Mecanisms of the chemical crosslinking to obtain the hydrogels - Research, Society and Development. (2023, September 1). Research, Society and Development.
  • Amidation of methyl ester-functionalised poly(2-oxazoline)s as a powerful tool to create dual pH- and temperature-responsive polymers as potential drug delivery systems - RSC Publishing. (n.d.). RSC Publishing.
  • Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - ResearchGate. (2026, January 16).

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Application

Advanced Catalytic Hydrogenation of Methyl 2-(2-oxocyclopentyl)acetate Scaffolds

This Application Note is designed for research scientists and process chemists specializing in fine chemical synthesis, specifically targeting the Methyl 2-(2-oxocyclopentyl)acetate scaffold. This moiety is the core stru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists specializing in fine chemical synthesis, specifically targeting the Methyl 2-(2-oxocyclopentyl)acetate scaffold. This moiety is the core structural motif of the Jasmonate family (e.g., Hedione®/Methyl dihydrojasmonate) and a critical intermediate in the synthesis of prostaglandin analogs and DP receptor antagonists.

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The hydrogenation of Methyl 2-(2-oxocyclopentyl)acetate (1) and its precursors represents a bifurcation point in organic synthesis. Depending on the catalyst and conditions, the researcher can either:

  • Synthesize the Scaffold: Reduce the exocyclic double bond of Methyl (2-oxocyclopentylidene)acetate (2) to form the saturated ketone (1) . The critical parameter here is diastereoselectivity (cis vs. trans), as the cis-isomer often possesses superior olfactory and biological properties.

  • Functionalize the Scaffold: Stereoselectively reduce the ketone of (1) to Methyl 2-(2-hydroxycyclopentyl)acetate (3) . This reaction typically employs Dynamic Kinetic Resolution (DKR) to set two contiguous stereocenters simultaneously, a high-value transformation for pharmaceutical intermediates.

This guide provides protocols for both pathways, grounded in the mechanistic realities of heterogeneous (Pd/C) and homogeneous (Ru-chiral) catalysis.

Reaction Pathways & Logic

The following diagram illustrates the two distinct hydrogenation workflows covered in this guide.

G Figure 1: Divergent Hydrogenation Pathways for Cyclopentyl Acetate Scaffolds Precursor Methyl (2-oxocyclopentylidene)acetate (Unsaturated Precursor) Target Methyl 2-(2-oxocyclopentyl)acetate (Target Scaffold) Precursor->Target Protocol A: Pd/C, H2 Alkene Reduction Cis Cis-Isomer (Thermodynamic Product) Target->Cis Selectivity Control Trans Trans-Isomer (Kinetic Product) Target->Trans Selectivity Control Alcohol Methyl 2-(2-hydroxycyclopentyl)acetate (Chiral Alcohol) Target->Alcohol Protocol B: Ru-BINAP, H2 Ketone Reduction (DKR)

Protocol A: Synthesis of the Scaffold (Alkene Reduction)

Objective: Selective hydrogenation of the exocyclic double bond in Methyl (2-oxocyclopentylidene)acetate to yield Methyl 2-(2-oxocyclopentyl)acetate.

Mechanistic Insight: The Cis/Trans Challenge

In the synthesis of Jasmonate analogs (like Hedione), the cis-isomer is the desired odorant but is thermodynamically less stable than the trans-isomer.

  • Heterogeneous Surface Logic: The substrate adsorbs flat onto the metal surface. Hydrogen adds from the catalyst face.[1][2]

  • Isomerization: Under basic conditions or high temperatures, the initially formed cis product epimerizes to the trans form via the enol intermediate.

  • Control Strategy: Use neutral conditions and moderate temperatures to kinetically trap the cis-isomer.

Experimental Protocol

Materials:

  • Substrate: Methyl (2-oxocyclopentylidene)acetate (purity >98%).

  • Catalyst: 5% Pd/C (dry or 50% water wet). Note: Unreduced Pd/C is preferred to minimize isomerization.

  • Solvent: Methanol (anhydrous).

  • Gas: Hydrogen (H2), 99.999%.

Step-by-Step Workflow:

  • Catalyst Loading: In a high-pressure autoclave (e.g., Parr reactor), charge 5% Pd/C (2.0 wt% relative to substrate).

    • Critical: Do not premix catalyst with solvent for extended periods before H2 introduction to prevent oxide formation.

  • Substrate Addition: Dissolve the unsaturated ester in Methanol (concentration: 0.5 M). Add this solution to the reactor.

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) to remove Oxygen. Then, purge with Hydrogen (3 cycles, 5 bar) to saturate the headspace.

  • Reaction: Pressurize to 3 bar (45 psi) H2. Set stirring to 800-1000 rpm to eliminate mass transfer limitations. Maintain temperature at 25°C .

    • Why? Higher temperatures (>40°C) promote thermodynamic equilibration to the unwanted trans-isomer.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake plateaus (approx. 2-4 hours).

  • Workup: Vent H2. Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse with Methanol.

  • Analysis: Analyze the filtrate by GC-MS or NMR to determine the cis/trans ratio.

Data Summary: Solvent & Additive Effects

SolventAdditiveYield (%)Cis:Trans RatioNotes
MethanolNone>9885:15Standard kinetic control.
TolueneNone9560:40Non-polar solvents favor trans.
MethanolNaOAc (5 mol%)>9840:60Basic additives promote isomerization to trans.

Protocol B: Stereoselective Ketone Reduction (DKR)

Objective: Asymmetric hydrogenation of the ketone moiety to generate chiral alcohols with two defined stereocenters via Dynamic Kinetic Resolution (DKR).

Mechanistic Insight: Dynamic Kinetic Resolution

The starting material, Methyl 2-(2-oxocyclopentyl)acetate, is racemic and has an acidic


-proton.
  • The Trick: In the presence of a base and a chiral Ruthenium catalyst, the enantiomers of the starting ketone rapidly interconvert (racemize).

  • The Trap: The catalyst reduces one of the enantiomers much faster than the other.

  • Result: You can convert 100% of a racemic starting material into a single enantiomer of the product with high diastereoselectivity (syn or anti).

Experimental Protocol

Materials:

  • Substrate: Methyl 2-(2-oxocyclopentyl)acetate.

  • Catalyst: RuCl (Noyori Transfer Hydrogenation type) or Ru(OAc)2[(R)-BINAP].

  • Solvent: Methanol or Dichloromethane.

  • Base: Triethylamine (Et3N) or KOtBu (catalytic amounts).

Step-by-Step Workflow:

  • Glovebox Preparation: In a N2-filled glovebox, weigh Ru(OAc)2[(R)-BINAP] (1 mol%) and the substrate into the autoclave liner.

  • Solvent & Acid: Add degassed Methanol (1.0 M substrate conc.). Add HCl (2 mol%) if using the BINAP system to generate the active hydride species in situ.

  • Pressurization: Seal the autoclave and remove from glovebox. Connect to H2 line. Purge 3x with H2.

  • Reaction: Pressurize to 50 bar (725 psi) . Heat to 50°C . Stir vigorously.

    • Note: High pressure is required for the Ruthenium catalytic cycle (rate-determining step often involves H2 splitting).

  • Duration: Run for 12-24 hours.

  • Workup: Cool to RT. Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove catalyst residues before chiral HPLC analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning (S or P impurities).Wash substrate with dilute NaHSO3 or recrystallize precursor. Increase catalyst loading to 5 wt%.
High Trans Isomer (Protocol A) Reaction temperature too high.Maintain T < 25°C. Ensure reactor is free of residual base from previous runs.
Low ee% (Protocol B) Slow racemization rate.Increase reaction temperature slightly or switch solvent to EtOH to enhance enolization.
Runaway Exotherm High catalyst activity + High conc.For scale-up (>10g), dose H2 slowly or use a cooling jacket. Alkene hydrogenation is highly exothermic.

Safety Considerations

  • High Pressure Hydrogen: H2 is flammable and explosive. Ensure all autoclaves are rated for the target pressure (burst disks required). Ground all equipment to prevent static discharge.

  • Catalyst Ignition: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Handle under inert atmosphere where possible. Filter cakes of Pd/C should never be allowed to dry out; dispose of them in water-filled containers.

References

  • Industrial Synthesis of (+)-cis-Methyl Dihydrojasmonate. Angewandte Chemie International Edition. Describes the Ru-catalyzed hydrogenation for Jasmonate derivatives.

  • Asymmetric Hydrogenation of Ketones (Noyori). PMC/NIH. Fundamental mechanism for Ru-catalyzed ketone reduction and DKR strategies.

  • Synthesis of cis-Hedione® and Methyl Jasmonate. Helvetica Chimica Acta. detailed protocols on the alkene hydrogenation step and cis/trans selectivity.

  • Catalytic Hydrogenation of 2-Benzoylcyclopentan-1-one. BenchChem. Analogous protocols for substituted cyclopentanone hydrogenation.

  • Ruthenium-catalyzed hydrogenation of CO2 to methyl esters. Chemical Science. Insights into ester stability and hydrogenation mechanisms using Ru-catalysts.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing O-alkylation side reactions with Methyl 2-(2-oxocyclopentyl)acetate

A Guide to Selectively Promoting C-Alkylation and Minimizing O-Alkylation Side Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Promoting C-Alkylation and Minimizing O-Alkylation Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the alkylation of methyl 2-(2-oxocyclopentyl)acetate, a versatile building block in organic synthesis.[1][2] The primary challenge often encountered is controlling the regioselectivity of the reaction to favor the desired C-alkylation product over the undesired O-alkylation byproduct. This resource is designed to help you understand the underlying principles governing this selectivity and provide actionable protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does methyl 2-(2-oxocyclopentyl)acetate undergo both C- and O-alkylation?

A1: The dual reactivity of methyl 2-(2-oxocyclopentyl)acetate stems from the ambident nature of the enolate ion formed upon deprotonation.[3] The negative charge is delocalized via resonance between the α-carbon and the oxygen atom of the ketone. This resonance creates two nucleophilic sites: the α-carbon and the enolate oxygen, both of which can be attacked by an electrophile.[4]

Q2: What are the primary factors influencing the ratio of C- to O-alkylation?

A2: The regioselectivity of the alkylation is a delicate balance of several interconnected factors:

  • The Alkylating Agent: The nature of the electrophile is a critical determinant.[5]

  • The Solvent: The polarity and coordinating ability of the solvent play a significant role.[3][5]

  • The Counterion: The metal cation associated with the enolate influences its reactivity.[3][6]

  • Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control.[3][7]

Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to this reaction?

A3: The HSAB principle provides a useful framework for predicting the outcome of the reaction.[8][9] The α-carbon of the enolate is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center.[9][10][11]

  • To favor C-alkylation (soft-soft interaction): Use a "soft" electrophile, such as an alkyl iodide or bromide.[4][12][13]

  • To favor O-alkylation (hard-hard interaction): Use a "hard" electrophile, such as a trialkylsilyl halide or an alkyl triflate.[3][12][13]

Troubleshooting Guide: Minimizing O-Alkylation

This section provides a systematic approach to troubleshooting experiments where O-alkylation is a significant side reaction.

Problem: Significant Formation of the O-Alkylated Byproduct

The presence of a substantial amount of the O-alkylated product indicates that the reaction conditions are favoring the attack at the enolate oxygen. The following table outlines potential causes and recommended solutions to promote the desired C-alkylation.

Factor Problematic Condition Recommended Solution & Rationale
Alkylating Agent Use of "hard" electrophiles (e.g., alkyl sulfates, sulfonates).Switch to a "softer" electrophile. Alkyl iodides are generally more reactive than bromides or chlorides and strongly favor C-alkylation due to the soft-soft interaction with the carbon nucleophile.[3][12]
Solvent Highly polar, coordinating solvents (e.g., DMSO, DMF, HMPA).Use a non-coordinating or weakly coordinating solvent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are ideal.[3][5] These solvents allow the metal counterion to associate closely with the enolate oxygen, sterically hindering it and promoting attack at the less hindered α-carbon.[4]
Counterion Use of larger, "softer" counterions (e.g., K+, Cs+).Employ a smaller, "harder" counterion. If generating the enolate in situ, using a lithium base like lithium diisopropylamide (LDA) is highly recommended. The small lithium cation coordinates tightly to the oxygen atom, further blocking it from electrophilic attack.[4][6]
Temperature Higher reaction temperatures (e.g., room temperature or above).Maintain low temperatures. Running the reaction at -78 °C is crucial for kinetic control, which favors the formation of the C-alkylated product.[3][4][7]
Base Use of weaker bases or conditions that allow for equilibrium.Use a strong, non-nucleophilic base for irreversible enolate formation. LDA is an excellent choice as it rapidly and completely deprotonates the β-keto ester, preventing side reactions.[6]

Experimental Protocols

Protocol 1: Optimized C-Alkylation of Methyl 2-(2-oxocyclopentyl)acetate

This protocol is designed to maximize the yield of the C-alkylated product.

Materials:

  • Methyl 2-(2-oxocyclopentyl)acetate

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl iodide (e.g., methyl iodide or ethyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of methyl 2-(2-oxocyclopentyl)acetate in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Alkylation: Slowly add the alkyl iodide (1.1 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C-alkylated product.

Visualizing the Competing Pathways

The following diagram illustrates the competing C- and O-alkylation pathways of the enolate derived from methyl 2-(2-oxocyclopentyl)acetate.

G cluster_start Starting Material cluster_enolate Enolate Formation cluster_products Alkylation Products start Methyl 2-(2-oxocyclopentyl)acetate enolate Ambident Enolate start->enolate Base (e.g., LDA) c_product C-Alkylated Product (Desired) enolate->c_product Soft Electrophile (R-I) Low Temperature Non-polar Solvent o_product O-Alkylated Product (Undesired) enolate->o_product Hard Electrophile (R-OTf) Higher Temperature Polar Solvent

Caption: Competing C- vs. O-alkylation pathways.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with O-alkylation.

G start Problem: Significant O-Alkylation Observed check_electrophile Is the electrophile 'soft'? (e.g., R-I, R-Br) start->check_electrophile change_electrophile Switch to a softer electrophile (e.g., from R-OTs to R-I) check_electrophile->change_electrophile No check_solvent Is the solvent non-coordinating? (e.g., THF, Et2O) check_electrophile->check_solvent Yes change_electrophile->check_solvent change_solvent Change to a non-polar, aprotic solvent check_solvent->change_solvent No check_temp Is the reaction run at low temp? (e.g., -78 °C) check_solvent->check_temp Yes change_solvent->check_temp lower_temp Decrease reaction temperature check_temp->lower_temp No check_counterion Is the counterion small and 'hard'? (e.g., Li+) check_temp->check_counterion Yes lower_temp->check_counterion change_base Use a lithium-based strong base (e.g., LDA) check_counterion->change_base No solution Optimized for C-Alkylation check_counterion->solution Yes change_base->solution

Caption: A systematic troubleshooting workflow.

References

  • Fiveable. (2025, August 15). Alkylation of enolates | Organic Chemistry II Class Notes...
  • csbsju. Enolate Nucleophiles.
  • Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • CHEM 330. (n.d.). Topics Discussed on Oct 2.
  • Chapter 1: Enolate Alkylations. (n.d.).
  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates.
  • Benchchem. (n.d.). Application Notes and Protocols: Laboratory Scale Synthesis of 2-Carbomethoxycyclopentanone.
  • Alkylation of enolates. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions.
  • 1. HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
  • PubMed. (2016, May 6). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride.
  • PubMed. (2006, June 22). Alkali metal counterion control of enolate protonation stereoselectivity.
  • Wikipedia. (n.d.). HSAB theory.
  • ACS Publications. (n.d.). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a | The Journal of Organic Chemistry.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • Hard and Soft Acids and Bases (HSAB) Theory. (n.d.).
  • Dalal Institute. (n.d.). Hard and Soft Acids and Bases.
  • DTIC. (1992, November 12). Enolboration. 4. An Examination of the Effect of the Leaving Group (X) on the Stereoselective Enolboration of Ketones with Vario.
  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • NIH. (n.d.). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters - PMC.
  • Google Patents. (n.d.). US4359586A - Synthesis 2-alkyl cyclopentenolones.
  • Organic Syntheses Procedure. (n.d.). Cyclopentanone, 2-tert-pentyl.
  • Benchchem. (n.d.). How to minimize O-alkylation vs C-alkylation of "Sodium;2-methyl-3-oxobut-1-en-1-olate".
  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. (n.d.).
  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
  • EPA. (n.d.). Methyl 2-(2-oxocyclopentyl)acetate - Chemical Details.
  • Sci-Hub. (n.d.). Highly Enantioselective Copper-Catalyzed Alkylation of β-Ketoesters and Subsequent Cyclization to Spirolactones/Bi-spirolactones.
  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!
  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation.
  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
  • Benchchem. (n.d.). Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?
  • PubChem. (n.d.). Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate.

Sources

Optimization

Technical Support Center: Methyl 2-(2-oxocyclopentyl)acetate Stability

The following technical guide addresses the stability profile of Methyl 2-(2-oxocyclopentyl)acetate (often referred to in industry as the Hedione core or Methyl dihydrojasmonate precursor) under basic conditions. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of Methyl 2-(2-oxocyclopentyl)acetate (often referred to in industry as the Hedione core or Methyl dihydrojasmonate precursor) under basic conditions.

Executive Summary: The Stability Paradox

Methyl 2-(2-oxocyclopentyl)acetate presents a classic "Stability Paradox" in organic synthesis. While the cyclopentanone ring and the ester linkage appear robust individually, their 1,4-relationship creates a unique susceptibility to basic conditions.

Users most frequently encounter issues not with the destruction of the molecule, but with the loss of stereochemical integrity (epimerization) and chemoselective hydrolysis . Under basic conditions (


), the thermodynamic drive to equilibrate the C2-substituent overwhelms kinetic control, often ruining the bioactivity or olfactory profile of the compound before gross degradation occurs.

Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot effectively, you must understand the invisible failures occurring in your flask.

A. Epimerization (The Silent Failure)

The proton at the C2 position (alpha to the ketone) is acidic (


). Even weak bases can deprotonate this site, forming an enolate. Upon re-protonation, the molecule relaxes into its thermodynamically most stable configuration—typically the trans-isomer.
  • Impact: If you are synthesizing a specific stereoisomer (e.g., the cis-isomer for fragrance/bioactivity), basic exposure will racemize the C2 center, rendering the product "off-spec" without changing its mass.

B. Saponification (The Competitor)

The methyl ester is sterically unhindered on the primary carbon chain. Hydroxide ions (


) attack the ester carbonyl rapidly.
  • Impact: Irreversible conversion to 2-(2-oxocyclopentyl)acetic acid . Unlike

    
    -keto acids, this 
    
    
    
    -keto acid derivative is relatively stable to decarboxylation but will form pseudo-acid lactones upon acidification.
C. Intermolecular Aldol Condensation (The Oligomerization)

At high concentrations (


) and strong basicity, the enolate formed at C2 (or C5) can attack the ketone carbonyl of a neighboring molecule.
  • Impact: Formation of high-molecular-weight dimers/polymers, observed as "gummy" residues or baseline humps in LC-MS.

Visualizing the Instability

The following pathway map illustrates the competing fates of the molecule in base.

BaseStability Start Methyl 2-(2-oxocyclopentyl)acetate (Cis-Isomer) Enolate C2-Enolate Intermediate (Planar) Start->Enolate Deprotonation (Base) Hydrolysis Tetrahedral Intermediate Start->Hydrolysis OH- Attack (Ester) Enolate->Start Reversible Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation Dimer Aldol Condensation Dimers (Oligomers) Enolate->Dimer Attack on Ketone (High Conc.) Acid 2-(2-oxocyclopentyl)acetic acid (Saponified Product) Hydrolysis->Acid -OMe

Figure 1: Competing degradation pathways. Note that Epimerization (Blue/Red path) is often faster than Hydrolysis (Green path) with weak bases.

Troubleshooting Guide & FAQs

Scenario 1: "My product purity is high by TLC, but the optical rotation has dropped."

Diagnosis: Base-Catalyzed Epimerization. You likely exposed the pure cis-isomer to a base (even during workup, like saturated


) for too long.
  • The Fix:

    • Avoid aqueous bicarbonate washes if possible. Use phosphate buffer (

      
      ) for neutralization.
      
    • Protocol: If using a basic reagent for a preceding step, quench immediately into a pre-cooled acidic buffer (e.g., dilute citric acid) to bypass the basic pH window.

Scenario 2: "I see a new peak in HPLC that disappears when I acidify the sample."

Diagnosis: Enolate Formation / Hydrolysis Salt. If the peak disappears upon acidification and the starting material returns, it was the stable enolate (rare). If the peak shifts to a new retention time corresponding to the acid, it was Saponification .

  • The Fix:

    • Check your solvent. Methanol/Water mixtures with traces of base (e.g., from glassware cleaning) promote rapid saponification.

    • Verification: Treat a small aliquot with diazomethane or

      
      . If the peak reverts to the starting material, it was the carboxylic acid (hydrolysis product).
      
Scenario 3: "My reaction mixture turned into a viscous oil/gum."

Diagnosis: Aldol Condensation (Oligomerization). High concentration + Strong Base = Self-polymerization.

  • The Fix:

    • Dilution: Run reactions at

      
       concentration.
      
    • Temperature: Lower the temperature to

      
       or 
      
      
      
      . Aldol addition has a higher activation energy than simple deprotonation.

Comparative Stability Data

The following table summarizes the half-life (


) of the ester and stereocenter under various basic conditions (approximate values based on structural analogs like Methyl Jasmonate).
Base ConditionSolventPrimary RiskEst. Time to Failure
Sat. NaHCO₃ (aq) DCM/WaterEpimerization~1-2 Hours
NaOH (1M) Water/MeOHHydrolysis< 10 Minutes
K₂CO₃ (Solid) AcetoneEpimerizationModerate (Hours)
LDA / LiHMDS THF (-78°C)Stable EnolateStable (Kinetic Control)
Triethylamine DCMSlow EpimerizationDays

Validated Workup Protocol (The "Safe" Method)

To isolate Methyl 2-(2-oxocyclopentyl)acetate without degradation, follow this self-validating workflow:

  • Quench: Do not pour reaction mixture into water. Pour the reaction mixture into a stirred, cold (

    
    ) solution of 0.5M Monosodium Phosphate (
    
    
    
    )
    .
    • Why? This buffers the solution immediately to pH ~4-5, preventing both hydrolysis and enolization.

  • Extraction: Extract rapidly with Ethyl Acetate or MTBE.

  • Wash: Wash organic layer once with brine. Skip the bicarbonate wash unless absolutely necessary to remove strong acids.

  • Drying: Use anhydrous

    
     (neutral), not 
    
    
    
    (basic).
  • Concentration: Rotary evaporate at bath temperature

    
    .
    

References

  • PubChem. Methyl 2-(2-oxocyclopentyl)acetate - Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (Hedione Analog Data). [Link]

  • Chapuis, C., & Richard, C. A. (2018). A One Pot Synthesis of Dehydrohedione (DHH) from a Hedione® Precursor.[1] (Discusses the base-mediated pathways and stability of related cyclopentyl acetates). [Link]

  • EPA CompTox Dashboard. Methyl 2-(2-oxocyclopentyl)acetate Chemical Details. [Link]

Sources

Troubleshooting

Optimizing solvent choice for Methyl 2-(2-oxocyclopentyl)acetate reactions

An essential component in the synthesis of numerous natural products and pharmaceuticals, Methyl 2-(2-oxocyclopentyl)acetate is a versatile building block for creating complex molecular architectures.[1][2] Its reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the synthesis of numerous natural products and pharmaceuticals, Methyl 2-(2-oxocyclopentyl)acetate is a versatile building block for creating complex molecular architectures.[1][2] Its reactivity, which is centered on the β-keto ester moiety, is profoundly influenced by the choice of solvent. This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth, field-tested insights into optimizing solvent selection for reactions involving this valuable intermediate.

Core Concepts: The Role of the Solvent

The behavior of Methyl 2-(2-oxocyclopentyl)acetate in a reaction is dictated by its structure—specifically, the dynamic relationship between its ketone and ester functionalities. Understanding this relationship is the first step in rational solvent selection.

The Keto-Enol Tautomerism

Like all β-keto esters, Methyl 2-(2-oxocyclopentyl)acetate exists in a dynamic equilibrium between its keto and enol forms.[1][3] The enol form is crucial, as its deprotonation generates the nucleophilic enolate anion required for many key carbon-carbon bond-forming reactions.

The position of this equilibrium is highly sensitive to the solvent environment:

  • Non-polar solvents tend to favor the enol tautomer. In these environments, the enol form can be stabilized by a strong intramolecular hydrogen bond, a low-energy state that is less disrupted by the surrounding solvent molecules.[4]

  • Polar solvents can shift the equilibrium towards the keto tautomer.[5][6] Protic solvents (like ethanol or water) can hydrogen-bond with the carbonyl groups, stabilizing the keto form, while aprotic solvents (like DMSO) can disrupt the intramolecular hydrogen bond of the enol.[4]

The choice of solvent, therefore, directly controls the concentration of the reactive species, impacting reaction rates and potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what" and the "why" behind the proposed solutions.

Q1: My alkylation of Methyl 2-(2-oxocyclopentyl)acetate is giving low yields and a mixture of products. Could the solvent be the culprit?

A1: Absolutely. Low yields and product mixtures in the alkylation of β-keto esters are frequently tied to solvent choice. The primary issues are incomplete enolate formation and competing C- vs. O-alkylation pathways.

The enolate of Methyl 2-(2-oxocyclopentyl)acetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The desired product almost always comes from C-alkylation. The solvent plays a critical role in mediating this selectivity.

  • Strongly Coordinating Solvents (e.g., DMSO, HMPA): These highly polar aprotic solvents strongly solvate the cation (e.g., Li⁺, Na⁺) of the enolate salt. This leaves the oxygen atom of the enolate more exposed and nucleophilic, increasing the likelihood of undesired O-alkylation.[7]

  • Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents are less effective at separating the enolate and its counter-ion. The cation remains more closely associated with the oxygen atom, sterically hindering it and making the α-carbon the more accessible site for the electrophile. This promotes the desired C-alkylation.[7][8]

Troubleshooting Steps:

  • Assess Your Base and Solvent Combination: For complete enolate formation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required. These are typically used in weakly coordinating ethereal solvents like THF or DME.[8]

  • Switch to a Less Polar, Weakly Coordinating Solvent: If you are using a solvent like DMF or DMSO and observing poor yields or evidence of O-alkylation (e.g., a vinyl ether byproduct), switching to THF is a standard first step.

  • Consider Temperature Control: Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions, after which the alkylating agent is added.

Below is a decision tree to guide your solvent selection for alkylation.

start Goal: C-Alkylation of Methyl 2-(2-oxocyclopentyl)acetate base_choice Select a Strong, Non-nucleophilic Base (e.g., LDA, NaH) start->base_choice solvent_type Is the Alkylating Agent Highly Reactive? base_choice->solvent_type thf Use a Weakly Coordinating Solvent (THF is the standard choice) solvent_type->thf  Yes dmf_dmso A More Polar Solvent May Be Tolerated (e.g., DMF) Proceed with caution. solvent_type->dmf_dmso  No / Sluggish hydrolysis Workup: Aqueous Quench & Hydrolysis/Decarboxylation (if desired) thf->hydrolysis dmf_dmso->hydrolysis product Desired C-Alkylated Product hydrolysis->product

Caption: Decision tree for alkylation solvent choice.

Q2: My Krapcho decarboxylation is sluggish and gives significant amounts of decomposition byproducts. How can I optimize the solvent and conditions?

A2: The Krapcho dealkoxycarbonylation is a powerful reaction for removing an ester group from a β-keto ester, but it is highly dependent on specific reaction conditions, with solvent choice being paramount.[9]

The reaction mechanism involves nucleophilic attack by a halide ion (e.g., Cl⁻ from LiCl) on the methyl group of the ester in an Sₙ2 fashion.[10][11] For this to occur efficiently, several conditions must be met, all of which are governed by the solvent:

  • Salt Dissolution: The halide salt (e.g., LiCl, NaCl) must be dissolved to provide a source of nucleophilic anions.

  • High Temperature: The reaction is thermally driven and often requires temperatures of 120-180 °C.[12]

  • Anion Reactivity: The solvent must not strongly solvate the halide anion, which would reduce its nucleophilicity.

The ideal solvent for a Krapcho reaction is a high-boiling, polar aprotic solvent.

  • Dimethyl Sulfoxide (DMSO) is the most common and effective choice.[11][12] It has a high boiling point (189 °C), readily dissolves salts, and, as a polar aprotic solvent, it solvates cations well but leaves anions relatively "naked" and highly reactive.[10]

  • Dimethylformamide (DMF) is a viable alternative, though it may lead to lower yields in some cases.[12]

  • Water Content: A small amount of water is crucial for the reaction to proceed to completion, as it is needed to protonate the carbanion intermediate formed after the loss of CO₂.[12] "Wet" or technical-grade DMSO is often sufficient.

Troubleshooting Steps:

  • Ensure You Are Using a Polar Aprotic Solvent: Non-polar solvents like toluene or ethereal solvents like THF are ineffective.[13]

  • Confirm Sufficient Temperature: If the reaction is slow, gradually increase the temperature, monitoring for decomposition by TLC or LC-MS.[12]

  • Verify Water Presence: If using highly anhydrous solvent and salt, the reaction may stall after the initial dealkylation. Adding a stoichiometric equivalent of water (relative to the substrate) can drive the reaction to completion.

Experimental Protocol: Optimized Krapcho Dealkoxycarbonylation [9][12]
  • In a round-bottom flask equipped with a reflux condenser, combine the Methyl 2-(2-oxocyclopentyl)acetate derivative (1.0 equiv) and a halide salt (e.g., LiCl, 1.2 equiv).

  • Add dimethyl sulfoxide (DMSO) to create a solution of approximately 0.5 M. Add water (1.0–2.0 equiv).

  • Heat the reaction mixture to 160–180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a large volume of water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q3: I am attempting a Michael addition with an α,β-unsaturated ketone, but the reaction is slow and gives poor yields. What is the best solvent strategy?

A3: For Michael additions, where an enolate adds to an α,β-unsaturated carbonyl compound, the solvent must facilitate enolate formation while promoting the conjugate addition pathway. The reaction is often accelerated by hydrogen bond-accepting solvents.[14]

  • Polar Aprotic Solvents (DMSO, DMF): These are often excellent choices. Their polarity helps stabilize the charged intermediates in the reaction pathway, and their ability to accept hydrogen bonds can accelerate the rate-limiting steps.[14][15]

  • Protic Solvents (Ethanol, Methanol): While capable of serving as a proton source to quench the final enolate, protic solvents can also solvate the starting enolate, reducing its nucleophilicity and slowing the reaction. In some cases, particularly in aza-Michael additions, the solvent can act as a proton shuttle, making it a viable choice.[14]

  • Apolar/Chlorinated Solvents (Toluene, CH₂Cl₂, Chloroform): These are generally less effective. However, in specific organocatalyzed Michael additions, chlorinated solvents like chloroform have been shown to be superior.[16][17]

Troubleshooting & Optimization: If your reaction is sluggish in a common solvent like THF or ethanol, switching to DMSO or DMF can often provide a significant rate enhancement.[14]

ProblemProbable Cause (Solvent-Related)Suggested Solution
Slow or No Reaction Insufficient stabilization of charged intermediates; low enolate reactivity.Switch to a more polar aprotic solvent like DMSO or DMF .[14]
Formation of 1,2-Addition Product The reaction is under kinetic control; hard nucleophile character.A less polar solvent might slightly favor the 1,4-addition (thermodynamic product), but this is more often controlled by the nucleophile and temperature.
Difficult Product Isolation High-boiling solvent (DMSO/DMF) is difficult to remove.After aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., Ethyl Acetate). If trace DMSO remains, it can sometimes be removed by co-evaporation with a higher-boiling non-polar solvent like toluene under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What are some 'greener' or more sustainable solvent alternatives for reactions with Methyl 2-(2-oxocyclopentyl)acetate?

A: There is a strong push in the pharmaceutical and chemical industries to replace hazardous solvents. For the reactions discussed, several greener alternatives are available:

  • For THF/DCM: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent with lower toxicity and environmental hazards that often has similar performance to THF.[14][15]

  • For DMF/DMSO: Cyclopentyl methyl ether (CPME) is a hydrophobic ether with a higher boiling point and greater stability to acids and bases than THF, making it a versatile replacement. For highly polar applications, Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that can sometimes replace DMF and NMP.[18]

Q: How do I design a solvent screening experiment?

A: A parallel solvent screen is the most efficient way to optimize this critical parameter.

Caption: Workflow for a parallel solvent screening experiment.

Q: For a Stork Enamine synthesis, does solvent choice matter as much?

A: Yes, though the considerations are slightly different. The Stork enamine reaction first involves the formation of an enamine from the ketone and a secondary amine (e.g., pyrrolidine, morpholine), usually with removal of water.[19][20] This step is often performed in solvents like toluene or benzene that allow for azeotropic removal of water. The subsequent alkylation or Michael addition step is then performed. While initial studies often used benzene, modern protocols frequently use THF, CH₂Cl₂, or acetonitrile.[21] The optimal choice depends on the electrophile's reactivity and the stability of the enamine intermediate.

References

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2019).
  • BenchChem. Methyl 2-amino-2-(3-oxocyclopentyl)
  • Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Wikipedia.
  • CHEM 330 Course Materials.
  • Sato, K., et al. (2024).
  • Sherwood, J. R., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(24), 8427.
  • ResearchGate. (2022).
  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?.
  • ScienceMadness.org. (2025).
  • Beilstein Journal of Organic Chemistry. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole.
  • Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1967). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society.
  • Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
  • BenchChem. (2025). Application Notes: Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis. BenchChem Tech Support.
  • Florida Atlantic University. (2005). Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters.
  • Fiveable. (2025). Beta-Keto Ester Definition.
  • Htdchem. (2024).
  • Chemistry LibreTexts. (2025). 22.
  • Wikipedia.
  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
  • MDPI. (2024).
  • BenchChem. Application Notes and Protocols: The Role of 3-Methyl-2-cyclopenten-1-one in Michael Addition Reactions. BenchChem Tech Support.

Sources

Optimization

Troubleshooting low conversion rates in Methyl 2-(2-oxocyclopentyl)acetate condensation

The following technical guide addresses the troubleshooting of low conversion rates associated with Methyl 2-(2-oxocyclopentyl)acetate (CAS: 4934-95-6). This guide distinguishes between the two most common "condensation"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low conversion rates associated with Methyl 2-(2-oxocyclopentyl)acetate (CAS: 4934-95-6). This guide distinguishes between the two most common "condensation" contexts encountered by researchers:

  • Synthesis of the Molecule: Via Dieckmann Condensation or Enamine Alkylation.

  • Application of the Molecule: Aldol/Knoevenagel Condensation with aldehydes (e.g., in Jasmonate/Brivaracetam analog synthesis).

Topic: Troubleshooting Low Conversion Rates Role: Senior Application Scientist Audience: Organic Chemists, Process Engineers, Drug Development Researchers

Diagnostic Framework: Identify Your Bottleneck

Before applying a fix, confirm the specific reaction stage where conversion is stalling. Methyl 2-(2-oxocyclopentyl)acetate is both a product of condensation and a substrate for condensation.

ScenarioReaction TypeTypical ReagentsPrimary Issue
A. Synthesis Dieckmann / Alkylation Diethyl adipate, NaH/NaOMe, Methyl chloroacetateRing closure fails or alkylation stalls at intermediate.
B. Synthesis Enamine Alkylation Cyclopentanone enamine, Methyl bromoacetateLow yield due to N-alkylation vs. C-alkylation.
C. Application Aldol Condensation Aldehydes (e.g., Valeraldehyde), Base (NaOH, Piperidine)Equilibrium limits conversion; retro-aldol reaction.

Scenario A & B: Troubleshooting the Synthesis

Context: You are trying to synthesize Methyl 2-(2-oxocyclopentyl)acetate and yields are low.

Route 1: The Dieckmann/Alkylation Cascade (Industrial Standard)

This route involves the Dieckmann condensation of diesters followed by alkylation and decarboxylation.

Problem: Low conversion in the alkylation step of the


-keto ester intermediate.
Root Cause:  The enolate of the 

-keto ester is sterically hindered and less nucleophilic than simple ketone enolates. Solution:
  • Solvent Switch: Switch from protic solvents (MeOH) to polar aprotic solvents (DMF, DMSO, or NMP) for the alkylation step. This "naked" enolate effect increases reaction rates by 10–100x.

  • Temperature Control: The alkylation of methyl 2-oxocyclopentanecarboxylate with methyl chloroacetate requires heating (60–80°C). If conversion is <50%, increase temperature but monitor for O-alkylation.

  • Decarboxylation Efficiency: Incomplete decarboxylation mimics low conversion. Ensure vigorous reflux under acidic conditions (HCl/AcOH) to fully remove the ester moiety.

Route 2: Stork Enamine Synthesis (Laboratory Scale)

Context: Reaction of cyclopentanone enamine (pyrrolidine-derived) with methyl bromoacetate.

Problem: High consumption of starting material but low yield of product (formation of tars or water-soluble byproducts). Root Cause: N-Alkylation Dominance. Alpha-halo esters are "hard" electrophiles and often react at the nitrogen of the enamine (forming a quaternary ammonium salt) rather than the carbon. This salt hydrolyzes back to the starting ketone, resulting in "no reaction" or low conversion. Solution:

  • Change the Electrophile: Use Methyl 2-bromoacrylate (Michael acceptor) instead of methyl bromoacetate if the target structure allows, then reduce.

  • Solvent Polarity: Use a non-polar solvent (Toluene, CH3CN) to favor C-alkylation.

  • Temperature: Perform the addition at low temperature (0°C to -20°C) to favor the kinetic C-alkylation over the thermodynamic N-alkylation.

Scenario C: Troubleshooting the Aldol Condensation (Application)

Context: You are condensing Methyl 2-(2-oxocyclopentyl)acetate with an aldehyde (e.g., Pentanal) to synthesize Jasmonate or Brivaracetam precursors.

Problem: Reaction reaches a plateau (e.g., 60% conversion) and refuses to proceed, or produces complex mixtures.

Critical Failure Factors & Solutions
1. Equilibrium Limitation (The "Stall")

The aldol condensation is reversible. Water accumulation drives the retro-aldol reaction, regenerating the starting materials.

  • The Fix: You must continuously remove water.

    • Azeotropic Distillation: Use Benzene or Toluene with a Dean-Stark trap.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction pot (for small scale).

    • Chemical Drying: Use TiCl

      
      /Pyridine (Knoevenagel conditions) for irreversible dehydration.
      
2. Regioselectivity (C2 vs. C5 Attack)

The substrate has two alpha positions:

  • C2 (Tertiary): Sterically hindered, between the ketone and the acetate side chain.

  • C5 (Secondary): Less hindered, typical site for thermodynamic enolization.

  • The Issue: Kinetic bases (LDA at -78°C) might deprotonate C5, but thermodynamic conditions can lead to mixtures.

  • The Fix: For condensation at C5 (standard for Jasmonates), use thermodynamic control: NaOMe/MeOH at reflux or Piperidine/AcOH in Toluene . This allows the equilibration to the more stable enolate (C5) and subsequent condensation.

3. Self-Condensation of the Aldehyde

Aliphatic aldehydes (like valeraldehyde) rapidly self-condense (aldolize) in the presence of base, consuming the electrophile before it reacts with the ketone.

  • The Fix: Slow Addition. Do not mix all reagents at once. Pre-mix the ketone and base, then add the aldehyde dropwise over 2–4 hours. This keeps the aldehyde concentration low relative to the ketone enolate.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and critical control points for the Aldol Condensation scenario.

ReactionPathways cluster_0 Critical Control: Water Removal Start Methyl 2-(2-oxocyclopentyl)acetate Enolate_C5 Thermodynamic Enolate (C5) Start->Enolate_C5 Base/Reflux (Thermodynamic) Enolate_C2 Kinetic Enolate (C2) Start->Enolate_C2 LDA/-78°C (Kinetic) Aldehyde Aldehyde (R-CHO) Side_Self Aldehyde Self-Condensation Aldehyde->Side_Self Excess Base Fast Addition Aldol_Adduct Aldol Adduct (Alcohol) Enolate_C5->Aldol_Adduct + Aldehyde Aldol_Adduct->Start + H2O (Retro-Aldol) Product Condensation Product (Alpha-Alkylidene) Aldol_Adduct->Product - H2O (Dehydration) Aldol_Adduct->Product Retro Retro-Aldol (Reversion)

Caption: Pathway analysis showing the competition between productive condensation (Green) and reversible/side reactions (Red). Water removal is the gatekeeper for the final step.

Frequently Asked Questions (FAQs)

Q1: I am using NaH in THF for the condensation with pentanal, but the reaction stops at 50%. Why? A: NaH is a strong, irreversible base, but it generates H


 gas and leaves no proton source to quench the alkoxide intermediate. The aldol adduct (alkoxide) might be stable and not eliminating water to form the enone.
  • Recommendation: Switch to a catalytic system like Piperidine/Acetic Acid in refluxing Toluene with a Dean-Stark trap. This promotes both the aldol addition and the dehydration step, driving the equilibrium forward.

Q2: Can I use the Stork Enamine method to make the starting material? A: Yes, but be cautious. The reaction of cyclopentanone enamine with methyl bromoacetate often suffers from N-alkylation.

  • Optimization: Use the morpholine enamine (less reactive than pyrrolidine) and perform the alkylation in acetonitrile at reflux to encourage the rearrangement of the N-alkyl salt to the C-alkyl product.

Q3: My product contains a "double" condensation impurity. What is it? A: This is likely the 2,5-bis(alkylidene) derivative. Since the C2 position is tertiary, it is difficult to functionalize, but if you are using very harsh conditions, you might be forcing reaction at C2 or reacting at the ester side chain (Claisen). Most likely, it is a self-condensation of the ketone if no aldehyde is present, or oligomerization of the aldehyde.

Q4: How do I remove unreacted Methyl 2-(2-oxocyclopentyl)acetate? A: The starting material is a keto-ester. It can be separated from the condensation product (usually less polar due to conjugation) via column chromatography using a Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1). The starting material will stain strongly with KMnO


 or Anisaldehyde.

References

  • Dieckmann Condensation & Alkylation Mechanisms

    • Organic Reactions, Vol. 15, "The Dieckmann Condensation".

  • Stork Enamine Reaction Parameters

    • Stork, G., et al.[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.

  • Synthesis of Jasmonate Precursors (Aldol Condensation)

    • "Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate." ResearchGate.[2]

  • Brivaracetam Intermediate Synthesis

    • "Synthetic Approaches toward the Synthesis of Brivaracetam." ACS Omega, 2022.

  • General Aldol Troubleshooting

    • "Troubleshooting low yield in aldol condensations." BenchChem Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-oxocyclopentyl)acetate and all reagents before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Optimizing GC-MS Identification of Methyl 2-(2-oxocyclopentyl)acetate

The following guide details the GC-MS fragmentation analysis of Methyl 2-(2-oxocyclopentyl)acetate , comparing the performance of direct injection (native) versus derivatization protocols. Executive Summary Methyl 2-(2-o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS fragmentation analysis of Methyl 2-(2-oxocyclopentyl)acetate , comparing the performance of direct injection (native) versus derivatization protocols.

Executive Summary

Methyl 2-(2-oxocyclopentyl)acetate (CAS 20826-94-2) is a critical intermediate in the synthesis of jasmonates (e.g., Methyl Dihydrojasmonate/Hedione) and prostaglandin analogs. Its structural duality—containing both a cyclic ketone and a methyl ester side chain—creates a complex fragmentation signature often confused with isomeric cyclopentanone derivatives.

This guide compares two analytical workflows:

  • Direct EI-MS (Native): The industry standard for rapid screening, relying on characteristic

    
    -cleavage ions.
    
  • Methoximation-Silylation (MOX-TMS): An enhanced protocol for complex matrices (e.g., metabolomics), offering superior peak shape and isomeric resolution.

Part 1: Structural Context & Fragmentation Mechanics (Native EI)

The electron impact (EI) mass spectrum of the native compound is governed by the competition between the cyclic ketone and the acyclic ester for charge retention.

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 156.18 Da

  • Key Functional Groups: Cyclopentanone ring, Methyl acetate side chain (

    
    ).
    
Fragmentation Pathway Analysis

The fragmentation is dominated by


-cleavage  relative to the carbonyl groups and McLafferty rearrangements .[1]
Fragment Ion (

)
Relative IntensityOrigin / Mechanism
83 Base Peak (100%) Cyclopentanone Cation: Formed via

-cleavage at the ring C1-C2 bond, followed by loss of the ester side chain radical (

, mass 73). This is the diagnostic "fingerprint" ion for 2-substituted cyclopentanones.
74 High (40-60%)McLafferty Rearrangement: Migration of a

-hydrogen (from the ring C3) to the ester carbonyl oxygen, triggering

-cleavage. Produces the characteristic enol radical cation

.
125 Medium (20-30%)Loss of Methoxy:

-cleavage at the ester carbonyl, expelling a methoxy radical (

, mass 31).

.
156 Low (<10%)Molecular Ion (

):
Often weak due to the lability of the

-substituted ketone.
55 HighRing Fragmentation: Secondary fragmentation of the cyclopentanone ring (loss of CO from

83).
Visualized Fragmentation Pathway

The following diagram illustrates the competing pathways leading to the two primary diagnostic ions (


 83 and 

74).

FragmentationPathway M Molecular Ion (M+) m/z 156 Alpha α-Cleavage (Ring C1-C2) M->Alpha McLafferty McLafferty Rearrangement (Ester Group) M->McLafferty LossOMe Loss of Methoxy (-OCH3) M->LossOMe Ion83 Cyclopentanone Cation m/z 83 (Base Peak) Alpha->Ion83 - 73 Da Neutral73 Loss of Side Chain (-CH2COOMe) Alpha->Neutral73 Ion74 McLafferty Ion m/z 74 McLafferty->Ion74 γ-H Migration NeutralRing Loss of Ring Fragment McLafferty->NeutralRing Ion125 Acylium Ion m/z 125 LossOMe->Ion125 - 31 Da

Caption: Competitive fragmentation pathways for Methyl 2-(2-oxocyclopentyl)acetate. The formation of m/z 83 is the dominant energetic channel.

Part 2: Comparative Performance Analysis

Researchers must choose between analyzing the Native compound or a Derivatized form. This choice impacts sensitivity, chromatographic resolution, and spectral specificity.

Method A: Direct Injection (Native EI)
  • Best for: Synthetic monitoring, purity checks, high-concentration samples (>10 ppm).

  • Mechanism: Thermal vaporization of the keto-ester.

  • Performance Profile:

    • Sensitivity: Moderate. The molecular ion is weak, making trace detection difficult.

    • Selectivity: High for the ester group (

      
       74), but 
      
      
      
      83 is common to many terpenes and jasmonates.
    • Risk:[2] Keto-esters are prone to keto-enol tautomerism inside the hot GC injector (250°C), leading to peak tailing or thermal degradation.

Method B: Derivatization (Methoximation-Silylation)
  • Best for: Metabolomics, biological fluids, trace analysis, resolving isomers.

  • Mechanism:

    • Methoximation (MOX): Reacts with the ketone to form an oxime, locking the tautomer.

    • Silylation (TMS): Caps the enol/hydroxyl groups (if any) or active alpha-hydrogens.

  • Performance Profile:

    • Sensitivity:Enhanced. The derivative is thermally stable, producing sharper peaks and a stronger high-mass signal.

    • Specificity: The molecular weight shifts (e.g.,

      
       for MOX), moving the diagnostic ions away from the low-mass chemical noise.
      
    • Data: The MOX derivative (

      
      ) typically shows a strong 
      
      
      
      (loss of methoxy from oxime) or characteristic amine fragments.
Summary Table: Native vs. Derivatized
FeatureNative AnalysisMOX-TMS Derivatization
Preparation Time None (Dilute & Shoot)2-3 Hours (Two-step reaction)
Molecular Ion

156 (Weak)

185 (MOX) / 228 (TMS)
Base Peak

83
Varies (often

154 or unique adducts)
Chromatography Potential Tailing (Polar interactions)Excellent Symmetry (Non-polar)
Isomer Resolution Poor (Co-elution common)High (Separates syn/anti oximes)
Part 3: Experimental Protocols
Protocol A: Standard GC-MS Conditions (Native)
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode at 250°C. Note: Use a deactivated glass liner with glass wool to minimize thermal degradation.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV EI. Scan range 40–350 amu.

Protocol B: Derivatization Workflow (MOX)

This protocol stabilizes the ketone moiety, preventing enolization.

  • Reagent A: Methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubation: Add 50 µL Reagent A to dry sample. Incubate at 30°C for 90 min.

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Silylation: Add 50 µL Reagent B. Incubate at 37°C for 30 min.

  • Analysis: Inject 1 µL. Expect two peaks for the syn/anti oxime isomers.

Decision Logic for Method Selection

MethodSelection Start Sample Type Conc Concentration? Start->Conc High High (>10 ppm) Synthesis/QC Conc->High Pure Standard Low Low/Trace Biological Matrix Conc->Low Complex Mix Native Native EI-MS (Target: m/z 83, 74) High->Native Fastest Deriv MOX-TMS Derivatization (Target: m/z 185+) Low->Deriv Highest Sensitivity

Caption: Decision matrix for selecting the optimal analytical workflow based on sample complexity.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-oxocyclopentaneacetate. NIST Chemistry WebBook, SRD 69. Link

  • McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on McLafferty rearrangement mechanisms).

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • PubChem. (2024). Methyl 2-(2-oxocyclopentyl)acetate Compound Summary. National Library of Medicine. Link

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of Methyl 2-(2-oxocyclopentyl)acetate

Topic: FTIR characteristic peaks of Methyl 2-(2-oxocyclopentyl)acetate Content Type: Publish Comparison Guide Executive Summary & Compound Identity Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6 ) is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of Methyl 2-(2-oxocyclopentyl)acetate Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6 ) is a critical intermediate in the synthesis of jasmonoid fragrances (e.g., Methyl Dihydrojasmonate/Hedione) and pharmaceutical scaffolds.[1] Structurally, it consists of a cyclopentanone ring substituted at the


-position with a methyl acetate side chain.[1]

This guide provides a definitive spectroscopic analysis of this compound, distinguishing it from its structural analogues—specifically the starting material (Cyclopentanone ) and the isomeric


-keto ester (Methyl 2-oxocyclopentanecarboxylate ).[1]
Structural Distinction (Critical for Analysis)[2]
  • Target Compound (CAS 4934-95-6): A

    
    -keto ester.[1] The ester group is separated from the ring ketone by a methylene (
    
    
    
    ) spacer.[1] This isolation prevents conjugation, resulting in distinct, independent carbonyl signals and negligible enolization.
  • Common Alternative (CAS 10472-24-9): A

    
    -keto ester.[1] The ester is directly attached to the ring. This system exhibits significant electronic interaction and potential keto-enol tautomerism.[1]
    

Characteristic FTIR Profile (CAS 4934-95-6)[1]

The FTIR spectrum of Methyl 2-(2-oxocyclopentyl)acetate is dominated by the vibrational modes of the strained cyclic ketone and the acyclic ester.[1]

Key Characteristic Peaks[1][3][4]
Functional GroupWavenumber (

)
IntensityVibrational Mode Assignment
Cyclopentanone

1740 – 1748 Strong, SharpRing Carbonyl Stretch. Shifted to higher frequency (vs. acyclic

) due to ring strain (bond angle compression).[1]
Ester

1735 – 1745 Strong, SharpEster Carbonyl Stretch. Often overlaps with the ring ketone, creating a broadened or split doublet peak centered at

.[1]
Ester

1160 – 1250 Strong

Stretching.
Characteristic "fingerprint" for methyl esters.[1] usually two bands (

and

).
Alkane

2950 – 2870 Medium


Stretch.
Methylene (

) and Methyl (

) vibrations.[1]
Methoxy

2840 – 2850 Weak

Stretch.
Specific to the methyl ester moiety.[1]
Ring Skeleton 1400 – 1450 Medium

Scissoring/Bending.
Cyclopentane ring deformations.

Expert Insight: Unlike conjugated systems, the carbonyls here act independently. However, their proximity in frequency often results in a single, intense, and broadened absorption band rather than two distinct peaks. High-resolution scans are required to resolve the doublet.[1]

Comparative Analysis: Alternatives & Impurities

Distinguishing the target product from starting materials and isomers is the primary challenge in process monitoring.

Table 1: Spectral Differentiation Matrix
FeatureTarget: Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6)Alternative: Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9)Starting Material: Cyclopentanone (CAS 120-92-3)
Structure Class

-Keto Ester (Spacer)

-Keto Ester (Direct attachment)
Cyclic Ketone
Carbonyl Region Doublet/Broad (

).[1] Independent

modes.
Split/Complex. Interaction between groups.[1][2] Potential H-bonding shifts.Singlet (

).[1] Very sharp.
Enol Features Absent. (No conjugation possible).Possible. Weak bands at

(

) and broad

if enolized.
Absent.
Ester

Present (

).[1]
Present (

). Often shifted due to conjugation.[1]
Absent. (Key indicator of reaction completion).
Differentiation Clean spectrum. No

or

.
"Messier" spectrum due to tautomerism.[1]Simpler spectrum. Lacks ester bands.[1]
Diagram 1: Structural Logic & Spectral Shift

SpectralLogic Substrate Cyclopentanone (Start Material) Reaction + Methyl Bromoacetate (Reformatsky/Alkylation) Substrate->Reaction Peak_Ketone Peak: ~1745 cm⁻¹ (Ketone) Substrate->Peak_Ketone Has Target Methyl 2-(2-oxocyclopentyl)acetate (Target) Reaction->Target Methylene Spacer Added Alternative Methyl 2-oxocyclopentanecarboxylate (Isomer) Reaction->Alternative Direct Attachment (Side Product) Target->Peak_Ketone Has Peak_Ester Peak: ~1740 cm⁻¹ (Ester) Peak: ~1200 cm⁻¹ (C-O) Target->Peak_Ester Has (Distinct) Alternative->Peak_Ketone Alternative->Peak_Ester Peak_Enol Peak: ~1650 cm⁻¹ (C=C) Broad OH Alternative->Peak_Enol High Probability (Tautomerism)

Caption: Logical flow distinguishing the target from its isomer based on structural connectivity and resulting spectral features (Enol vs. Keto).

Experimental Protocol: Validated Characterization Workflow

To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol for acquiring the FTIR spectrum.

Materials
  • Sample: Crude or purified Methyl 2-(2-oxocyclopentyl)acetate (>95% purity recommended for reference).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal is preferred over liquid cells for ease of cleaning and path length consistency.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with Isopropanol. Ensure no residue remains (check for "ghost" peaks at

      
       or 
      
      
      
      ).[1]
    • Collect a background air spectrum (32 scans,

      
       resolution).
      
  • Sample Application:

    • Place 10–20

      
       of the liquid sample onto the center of the crystal.
      
    • Note: The compound is a liquid at room temperature. Ensure full coverage of the "active spot" (usually 1-2 mm diameter).[1]

  • Data Collection:

    • Scan range:

      
      .[1]
      
    • Accumulation: 16–32 scans.[1]

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res - recommended to attempt splitting the carbonyl peak).
  • Validation (Self-Check):

    • Check 1 (Water): Is there a broad hump at

      
      ? If yes, dry the sample (anhydrous 
      
      
      
      ) and re-run.
    • Check 2 (Starting Material): Is the ester

      
       band at 
      
      
      
      weak? If so, the reaction is incomplete.
    • Check 3 (Isomer): Are there peaks at

      
      ? If yes, you may have the 
      
      
      
      -keto ester isomer (10472-24-9) or enol impurities.[1]
Diagram 2: Analytical Workflow

Workflow Start Crude Reaction Mixture Prep Workup: Wash & Dry (MgSO4) Start->Prep FTIR Acquire FTIR Spectrum (ATR Method) Prep->FTIR Decision Analyze 1740 cm⁻¹ Region FTIR->Decision ResultA Single Sharp Peak (1745 cm⁻¹) No Ester Band Decision->ResultA Unreacted Cyclopentanone ResultB Broad/Split Peak (1740-1745 cm⁻¹) Strong 1200 cm⁻¹ Band Decision->ResultB Target Confirmed (Methyl 2-(2-oxocyclopentyl)acetate) ResultC Peaks at 1650 cm⁻¹ (Enol/C=C) Decision->ResultC Isomer Contamination (β-Keto Ester)

Caption: Decision tree for interpreting FTIR data during the synthesis of Methyl 2-(2-oxocyclopentyl)acetate.

References

  • National Institute of Standards and Technology (NIST). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester (Isomer Comparison Data).[1][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. Methyl 2-(2-oxocyclopentyl)acetate Compound Summary (CID 11217375).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • SpectraBase. Methyl 2-oxocyclopentanecarboxylate FTIR Spectra. John Wiley & Sons.[1][4] (Used for comparative baseline of

    
    -keto esters).[1] Available at: [Link]
    
  • U.S. Environmental Protection Agency. Methyl 2-(2-oxocyclopentyl)acetate - Chemical Details.[1] CompTox Chemicals Dashboard.[1][5] Available at: [Link]

Sources

Validation

Comparing reactivity of Methyl 2-(2-oxocyclopentyl)acetate vs acyclic beta-keto esters

Publish Comparison Guide: Cyclic vs. Acyclic -Keto Esters Subject: Comparative Reactivity of Methyl 2-oxocyclopentanecarboxylate (Cyclic) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cyclic vs. Acyclic


-Keto Esters 

Subject: Comparative Reactivity of Methyl 2-oxocyclopentanecarboxylate (Cyclic) vs. Methyl Acetoacetate (Acyclic) Note on Nomenclature: This guide primarily addresses the reactivity of cyclic


-keto esters  (e.g., Methyl 2-oxocyclopentanecarboxylate, CAS 10472-24-9) compared to acyclic analogs, as this represents the functional class comparison. A specific section is dedicated to Methyl 2-(2-oxocyclopentyl)acetate  (CAS 4934-95-6), a 

-keto ester often confused with the former, to clarify its distinct reactivity profile.

Executive Summary

For drug development professionals and synthetic chemists, the choice between cyclic and acyclic


-keto esters is rarely about simple availability; it is a strategic decision regarding conformational control , stereoselectivity , and enol stability .

While acyclic


-keto esters (e.g., Methyl Acetoacetate) offer high enol content and rotational freedom, cyclic analogs like Methyl 2-oxocyclopentanecarboxylate  introduce rigid stereoelectronic constraints. These constraints significantly alter pKa, alkylation trajectories, and decarboxylation kinetics. This guide dissects these differences to optimize synthetic pathway design.

Structural & Electronic Divergence

The fundamental reactivity difference stems from the ability—or inability—to adopt a planar, hydrogen-bonded enol conformation.

Tautomeric Equilibrium & Acidity
  • Acyclic (Methyl Acetoacetate): Readily adopts a

    
    -enol conformation stabilized by an intramolecular hydrogen bond (6-membered chelate). This stabilization lowers the pKa (~10.7) and increases nucleophilicity in neutral media.
    
  • Cyclic (Methyl 2-oxocyclopentanecarboxylate): The 5-membered ring imposes significant strain on the enol form. Forming a conjugated enol requires an endocyclic double bond (C1=C2), which is energetically less favorable in 5-membered rings due to I-strain (Brown’s Rule). Consequently, the cyclic analog exists predominantly in the keto form and exhibits a higher pKa (~12.0), making it less acidic and requiring stronger bases for complete deprotonation.

FeatureAcyclic

-Keto Ester
Cyclic

-Keto Ester (5-Ring)
Dominant Tautomer Enol (in non-polar solvents)Keto (>95%)
pKa (DMSO) ~10.7~12.0
Enol Geometry

-Enol (Intramolecular H-bond)
Endocyclic (Strained, minimal H-bond)
Nucleophilicity High (Soft Nucleophile)Moderate (Requires Activation)
Visualization: Tautomeric Constraints

Tautomerism cluster_0 Acyclic System cluster_1 Cyclic System (5-Ring) Acyclic_Keto Acyclic Keto Form (Rotational Freedom) Acyclic_Enol Acyclic (Z)-Enol (Stabilized 6-Membered Chelate) Acyclic_Keto->Acyclic_Enol Fast Equilibrium (Low Energy Barrier) Acyclic_Enol->Acyclic_Keto Cyclic_Keto Cyclic Keto Form (Rigid Ring) Cyclic_Enol Cyclic Enol (Endocyclic Strain) Cyclic_Keto->Cyclic_Enol Disfavored (I-Strain) Cyclic_Enol->Cyclic_Keto Favored

Figure 1: Comparative tautomerism energetics. The green node indicates the thermodynamically accessible enol in acyclic systems, while the red node highlights the strained, disfavored enol in 5-membered cyclic systems.

Reactivity Profile: Alkylation & Functionalization

The rigidity of the cyclic system transforms alkylation from a chaotic statistical process into a predictable stereochemical operation.

Stereoselective Alkylation
  • Acyclic: Alkylation produces racemic mixtures unless chiral auxiliaries are used. The enolate is planar and accessible from both faces.

  • Cyclic: The ring pucker creates distinct concave and convex faces. Electrophiles predominantly approach from the less hindered (convex) face. For 2-substituted cyclopentanones, this often leads to high diastereoselectivity (e.g., trans addition relative to existing substituents).

O- vs. C-Alkylation

Cyclic


-keto esters are more prone to O-alkylation  than their acyclic counterparts, particularly with hard electrophiles (e.g., sulfates, sulfonates) in polar aprotic solvents (DMSO, DMF).
  • Mechanism:[1][2] The "U-shaped" fixed geometry of the cyclic enolate exposes the oxygen atoms more significantly than the chelated "W-shaped" or "U-shaped" acyclic enolates.

  • Protocol Adjustment: To maximize C-alkylation in cyclic systems, use soft leaving groups (Iodides) and non-polar solvents with phase transfer catalysts, or use conformational locking via specific cations (

    
    ).
    

Experimental Protocol: Optimized Alkylation of Cyclic -Keto Esters

This protocol addresses the lower acidity and O-alkylation risk of Methyl 2-oxocyclopentanecarboxylate.

Objective: Mono-alkylation with high C-selectivity.

  • Solvent Selection: Use Acetone or Acetonitrile (avoids O-alkylation seen in DMSO/HMPA).

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.2 equiv). Avoid NaH unless necessary, as the "naked" enolate promotes O-alkylation.
  • Procedure:

    • Dissolve Methyl 2-oxocyclopentanecarboxylate (1.0 equiv) in Acetone (0.5 M).

    • Add

      
       (2.0 equiv) and stir at RT for 15 min.
      
    • Add Alkyl Halide (1.1 equiv, preferably Iodide or Bromide).

    • Reflux for 4–12 hours.

    • Monitor: Check by GC/TLC. The product will be less polar than the starting material.

  • Workup: Filter solids, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Special Case: The -Keto Ester Distinction

Compound: Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6). Structure: Cyclopentanone ring with a


 side chain at position 2.

Unlike the


-keto ester discussed above, this molecule is a 1,4-dicarbonyl system  (

-keto ester).
Property

-Keto Ester (Cyclic)

-Keto Ester (Methyl 2-(2-oxocyclopentyl)acetate)
Active Methylene Yes (

between two

)
No (Separated by

)
pKa ~12~20 (Ketone

) / ~25 (Ester

)
Base Requirement Weak (

, NaOEt)
Strong (LDA, NaH, LiHMDS)
Primary Utility Nucleophile (Alkylation, Knoevenagel)Electrophile (1,2-addition) or Precursor to Bicyclics

Critical Reactivity Note: Attempting to apply "beta-keto ester conditions" (e.g., Knoevenagel condensation or mild alkylation) to the


-keto ester will fail. The 

-variant requires kinetic deprotonation (LDA at -78°C) to functionalize the

-position of the ester or the ketone regioselectively.
Visualization: Synthetic Utility Pathways

Synthesis Start_Beta Cyclic Beta-Keto Ester (Methyl 2-oxocyclopentanecarboxylate) Alkylation Soft Alkylation (K2CO3 / R-X) Start_Beta->Alkylation facile Start_Gamma Gamma-Keto Ester (Methyl 2-(2-oxocyclopentyl)acetate) Start_Gamma->Alkylation FAILS (Low Acidity) Cyclization Intramolecular Aldol (Base / Heat) Start_Gamma->Cyclization Structural Preorganization Decarb Decarboxylation (Acid Hydrolysis / Heat) Alkylation->Decarb Prod_AlphaSub 2-Substituted Cyclopentanone (Stereocontrolled) Decarb->Prod_AlphaSub Prod_Bicyclic Bicyclo[3.2.1] System (Annulation Product) Cyclization->Prod_Bicyclic

Figure 2: Divergent synthetic utility. The blue path represents the standard utility of cyclic


-keto esters for controlled alkylation. The yellow path shows the unique annulation potential of the 

-analog.

References

  • Tautomerism in Cyclic

    
    -Dicarbonyls: 
    Comparison of enol content in cyclic vs acyclic systems.
    
    
  • Dieckmann Condens

    
    -Keto Ester Synthesis: 
    High-yielding method for preparation of carbocyclic 
    
    
    
    -keto esters.
  • Asymmetric Amin

    
    -Keto Esters: 
    Demonstrating stereoselective functionalization of Methyl 2-oxocyclopentanecarboxylate.
    
    
  • Commercial Specifications & Physical Properties: Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9).

  • Gamma-Keto Ester Reference: Methyl 2-(2-oxocyclopentyl)acetate (CAS 4934-95-6) Identification.

Sources

Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial Methyl 2-(2-oxocyclopentyl)acetate

Introduction: The Unseen Constituents in a Key Synthetic Building Block Methyl 2-(2-oxocyclopentyl)acetate is a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and frag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Constituents in a Key Synthetic Building Block

Methyl 2-(2-oxocyclopentyl)acetate is a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and fragrances. Its deceptively simple structure belies a complex synthetic origin that can introduce a range of process-related impurities. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is a critical determinant of reaction yield, downstream purification efficiency, and the safety and efficacy of the final product. The presence of even trace amounts of unknown impurities can lead to unexpected side reactions, the formation of toxic byproducts, and complications in regulatory filings.

This guide provides a comprehensive framework for the identification and characterization of impurities in commercial batches of Methyl 2-(2-oxocyclopentyl)acetate. We will move beyond a simple recitation of analytical methods to provide a deeper understanding of the origin of these impurities, a comparative analysis of the most effective analytical techniques, and detailed, field-proven protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are robust, self-validating, and supported by authoritative references.

Chapter 1: The Genesis of Impurities - A Look at the Synthetic Provenance

Understanding the potential impurities in a commercial product begins with an understanding of its synthesis. The most common industrial route to Methyl 2-(2-oxocyclopentyl)acetate and its ethyl ester analogue is a multi-step process that often starts with diethyl adipate.[1] This process typically involves an intramolecular Claisen condensation, also known as the Dieckmann condensation , to form the cyclopentanone ring.[2][3][4]

The key steps in this synthesis are:

  • Dieckmann Condensation: Diethyl adipate is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular condensation, forming ethyl 2-oxocyclopentanecarboxylate.

  • Alkylation: The resulting β-keto ester is then alkylated with a haloacetate, such as ethyl chloroacetate.

  • Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated to yield 2-(2-oxocyclopentyl)acetic acid.

  • Esterification: Finally, the carboxylic acid is esterified with methanol to produce the target molecule, Methyl 2-(2-oxocyclopentyl)acetate.

Each of these steps is a potential source of impurities. The following table outlines the most probable process-related impurities based on this synthetic pathway:

Impurity Class Potential Impurities Origin
Unreacted Starting Materials Diethyl adipate, Methyl chloroacetateIncomplete reaction in steps 1 and 2.
Intermediates Methyl 2-oxocyclopentanecarboxylate, 2-(2-oxocyclopentyl)acetic acidIncomplete reaction or carry-over from previous steps.
Byproducts of Condensation Polymeric materials, products of intermolecular condensationSide reactions during the Dieckmann condensation.
Byproducts of Alkylation Dialkylated products, O-alkylated productsLack of selectivity during the alkylation step.
Isomeric Impurities Regioisomers from unsymmetrical diesters (if used)Use of substituted adipate esters in the starting material.[5]
Degradation Products Hydrolysis products (e.g., the corresponding carboxylic acid)Exposure to moisture or acidic/basic conditions during workup or storage.
Residual Solvents Toluene, Ethanol, Methanol, Ethyl acetateIncomplete removal of solvents used in the synthesis and purification steps.[1][6]

Chapter 2: A Comparative Guide to Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for a comprehensive impurity profile. No single technique can provide all the necessary information regarding the detection, quantification, and structural elucidation of impurities. In this chapter, we compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of Methyl 2-(2-oxocyclopentyl)acetate.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying process-related impurities and residual solvents.[7]

Causality Behind Experimental Choices:

  • Derivatization: While Methyl 2-(2-oxocyclopentyl)acetate is sufficiently volatile for GC analysis, some potential impurities, such as the corresponding carboxylic acid, are not. Derivatization to form more volatile esters (e.g., methyl esters) is a common strategy to improve chromatographic performance.[8][9]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for the separation of a wide range of potential impurities with varying polarities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against commercial libraries (e.g., NIST) for tentative identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the commercial Methyl 2-(2-oxocyclopentyl)acetate sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or ethyl acetate.

    • For the analysis of non-volatile acidic impurities, a derivatization step is required. A common procedure is methylation using BF3-methanol.[9][10]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Mass Spectrometer: Capable of electron ionization (EI) and with a mass range of at least 35-400 amu.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (this can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-400.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the main component from its impurities.

    • The mass spectrum of each impurity peak can be compared with a spectral library (e.g., NIST) for tentative identification.

    • Confirmation of identity should be performed by analyzing a certified reference standard of the suspected impurity under the same conditions.

Performance Comparison: GC-MS

Parameter Performance
Selectivity High, especially for volatile and semi-volatile compounds.
Sensitivity High, capable of detecting impurities at ppm levels.
Structural Elucidation Good, mass spectral fragmentation patterns provide valuable structural information.
Quantitative Accuracy Good, with proper calibration using reference standards.
Limitations Not suitable for non-volatile or thermally labile impurities without derivatization.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities

HPLC with UV detection is the cornerstone of pharmaceutical impurity analysis, particularly for non-volatile and thermally labile compounds. It is highly reproducible and provides excellent quantitative accuracy.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the most common choice for the analysis of moderately polar compounds like Methyl 2-(2-oxocyclopentyl)acetate. The separation is based on the partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used to achieve a good separation of impurities with a range of polarities. A small amount of acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase to improve peak shape for acidic and basic impurities.

  • UV Detection: The ketone functionality in Methyl 2-(2-oxocyclopentyl)acetate provides a chromophore that allows for UV detection. A wavelength of around 210 nm is a good starting point for detecting the main component and many potential impurities. For impurities lacking a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the commercial Methyl 2-(2-oxocyclopentyl)acetate sample into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • The chromatogram will show the main peak corresponding to Methyl 2-(2-oxocyclopentyl)acetate and smaller peaks for any impurities.

    • Quantification of impurities is typically done by area normalization or by using an external standard of the main component, assuming a similar response factor. For accurate quantification, reference standards of the impurities are required.

Performance Comparison: HPLC-UV

Parameter Performance
Selectivity High, especially for non-volatile compounds. Method can be optimized by changing column and mobile phase.
Sensitivity Good, suitable for detecting impurities at levels required by regulatory guidelines (e.g., 0.1%).
Structural Elucidation Limited. Retention time provides information on polarity, but no direct structural data. Coupling with a mass spectrometer (LC-MS) is necessary for structural information.
Quantitative Accuracy Excellent, the gold standard for quantitative impurity analysis.
Limitations Insensitive to impurities without a UV chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. While not typically used for routine impurity quantification, it is invaluable for identifying the structure of unknown impurities that have been isolated or are present at a sufficiently high concentration. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in a molecule.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. It is excellent for identifying functional groups and the overall carbon skeleton.

  • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule. It is particularly useful for identifying the carbon skeleton and functional groups.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are essential for piecing together the complete structure of an unknown impurity by establishing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

Interpreting NMR Spectra for Impurity Identification:

The identification of impurities in an NMR spectrum relies on the appearance of signals that do not correspond to the main component. By carefully analyzing the chemical shifts, integration values, and coupling patterns of these extra signals, it is often possible to deduce the structure of the impurity. For example:

  • Unreacted Diethyl Adipate: Would show characteristic signals for the ethyl groups (a quartet and a triplet).

  • 2-(2-oxocyclopentyl)acetic acid: The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm).

  • Residual Solvents: Will appear as sharp singlets or multiplets at their characteristic chemical shifts.

Performance Comparison: NMR Spectroscopy

Parameter Performance
Selectivity High, can distinguish between structurally similar isomers.
Sensitivity Relatively low compared to GC-MS and HPLC. Typically requires impurities to be present at >1% for direct detection in a mixture.
Structural Elucidation Unparalleled. Provides definitive structural information.
Quantitative Accuracy Can be quantitative (qNMR) with an internal standard, but less common for routine impurity analysis.
Limitations Low sensitivity, complex spectra can be difficult to interpret.

Chapter 3: A Self-Validating System - The Importance of Method Validation

A cornerstone of scientific integrity is the validation of analytical methods. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[10] For impurity analysis, key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the development and validation of an impurity analysis method.

Caption: Workflow for Analytical Method Development and Validation.

Chapter 4: Integrated Impurity Profiling - A Holistic Approach

The most effective strategy for identifying impurities in commercial Methyl 2-(2-oxocyclopentyl)acetate involves an integrated approach that leverages the strengths of multiple analytical techniques. The following diagram illustrates a logical workflow for this process.

G start Commercial Sample of Methyl 2-(2-oxocyclopentyl)acetate gcms_analysis GC-MS Analysis (Volatile Impurities & Residual Solvents) start->gcms_analysis hplc_analysis HPLC-UV Analysis (Non-Volatile Impurities) start->hplc_analysis data_review Initial Data Review - Tentative ID from GC-MS library - Quantification from HPLC gcms_analysis->data_review hplc_analysis->data_review unknown_impurity Unknown Impurity Detected? data_review->unknown_impurity isolate_impurity Isolate Impurity (e.g., Preparative HPLC) unknown_impurity->isolate_impurity Yes final_report Comprehensive Impurity Profile Report unknown_impurity->final_report No nmr_analysis Structural Elucidation by NMR (1H, 13C, 2D NMR) isolate_impurity->nmr_analysis confirm_structure Confirm Structure of Impurity nmr_analysis->confirm_structure confirm_structure->final_report

Caption: Integrated Workflow for Impurity Identification.

Conclusion: A Commitment to Quality and Scientific Rigor

The identification of impurities in a key synthetic starting material like Methyl 2-(2-oxocyclopentyl)acetate is a critical aspect of quality control in research and drug development. A thorough understanding of the synthetic process allows for a targeted search for potential impurities. A combination of powerful analytical techniques, including GC-MS, HPLC, and NMR, provides the necessary tools for the detection, quantification, and structural elucidation of these unseen components.

By adopting a systematic and scientifically rigorous approach, grounded in validated analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable experimental outcomes and safer, more effective final products. This commitment to quality is not merely a regulatory hurdle but a fundamental principle of good scientific practice.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]

  • Chaudhary, A. (2020). Analytical Method Validation: An Updated Review. SciSpace. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical method validation: ICH and USP Perspectives. Retrieved from [Link]

  • Fejér, Z., & Varga, Z. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(3), 229-238. Retrieved from [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubChemLite. (n.d.). Methyl 2-(2-oxocyclopentyl)acetate (C8H12O3). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0209821). Retrieved from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

  • Journal of Chromatography B. (2005). Gas chromatography–mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace solid-phase microextraction and isotope dilution. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

  • Journal of Medicinal Chemistry and Science. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2014). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

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Validation

A Researcher's Guide to 2D NMR: Unraveling the Structure of Methyl 2-(2-oxocyclopentyl)acetate Analogs with COSY and HSQC

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. In the realm of small organic molecules, such as analogs of methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. In the realm of small organic molecules, such as analogs of methyl 2-(2-oxocyclopentyl)acetate, a compound of interest in synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While one-dimensional (1D) NMR provides fundamental information, complex spin systems and signal overlap often necessitate the use of two-dimensional (2D) techniques. This guide provides an in-depth comparison of two of the most powerful and routinely used 2D NMR experiments, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), in the context of interpreting the structure of methyl 2-(2-oxocyclopentyl)acetate and its analogs.

This guide is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices and fostering a self-validating approach to spectral interpretation.

The Analytical Challenge: Methyl 2-(2-oxocyclopentyl)acetate

Methyl 2-(2-oxocyclopentyl)acetate presents a number of interesting structural features that can be effectively probed by 2D NMR. The cyclopentanone ring contains multiple methylene (-CH2-) groups with diastereotopic protons, and the acetate side chain introduces additional spin systems. The presence of a chiral center at the C2 position of the cyclopentanone ring further complicates the 1H NMR spectrum due to the magnetic non-equivalence of adjacent methylene protons.

Core Principles: A Tale of Two Correlations

At their heart, both COSY and HSQC are about revealing correlations between different nuclei within a molecule, but they tell fundamentally different stories.

COSY: Mapping the Proton-Proton Network

The ¹H-¹H COSY experiment is a homonuclear correlation technique that identifies protons that are scalar (or J-) coupled to one another.[1][2] In simpler terms, it shows which protons are "talking" to each other, typically through two or three bonds. The resulting 2D spectrum has the ¹H NMR spectrum along both the x and y axes. The diagonal peaks represent the 1D ¹H spectrum, while the off-diagonal "cross-peaks" are the key pieces of information, indicating which protons are coupled.[1][2] For methyl 2-(2-oxocyclopentyl)acetate, COSY is instrumental in tracing the connectivity of the protons around the cyclopentanone ring and within the acetate side chain.

HSQC: Linking Protons to their Carbons

The ¹H-¹³C HSQC experiment, on the other hand, is a heteronuclear technique that reveals one-bond correlations between protons and the carbon atoms to which they are directly attached.[3] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak in an HSQC spectrum acts as a direct link, definitively assigning a proton signal to its corresponding carbon signal.[3][4] This is particularly powerful for resolving ambiguity where proton signals may be overlapped in the 1D spectrum. Edited HSQC sequences can further differentiate between CH, CH2, and CH3 groups by the phase of the cross-peaks, providing information similar to a DEPT experiment but with higher sensitivity.[5]

A Comparative Analysis: Interpreting the Spectra of a Methyl 2-(2-oxocyclopentyl)acetate Analog

To illustrate the practical application and comparative power of these techniques, let's consider the hypothetical spectral data for a representative analog. For this purpose, we will use predicted ¹H and ¹³C NMR data for methyl 2-(2-oxocyclopentyl)acetate, supplemented with insights from the known spectra of a closely related natural product, methyl jasmonate.

Predicted NMR Data for Methyl 2-(2-oxocyclopentyl)acetate:

Atom # Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Key COSY Correlations HSQC Correlation (¹H, ¹³C)
1-218.0---
22.548.0mH2-H3, H2-H5, H2-H6(2.5, 48.0)
31.9, 2.138.0mH3-H2, H3-H4(1.9, 38.0), (2.1, 38.0)
41.6, 1.820.0mH4-H3, H4-H5(1.6, 20.0), (1.8, 20.0)
52.2, 2.429.0mH5-H2, H5-H4(2.2, 29.0), (2.4, 29.0)
62.3, 2.735.0mH6-H2(2.3, 35.0), (2.7, 35.0)
7-173.0---
83.752.0s-(3.7, 52.0)

Note: Predicted chemical shifts are estimations and can vary based on the prediction algorithm and solvent. These values are for illustrative purposes.

Interpreting the COSY Spectrum

A hypothetical COSY spectrum of our analog would reveal the intricate network of proton-proton couplings.

  • Identifying Spin Systems: We would expect to trace the connectivity around the cyclopentanone ring. For instance, the proton at C2 (H2) would show cross-peaks to the methylene protons at C3 and C5, as well as to the methylene protons of the acetate side chain at C6.

  • Resolving Overlap: In the crowded aliphatic region of the ¹H NMR spectrum (typically 1.5-2.8 ppm), where the ring protons reside, COSY is essential to disentangle the overlapping multiplets. By following the correlation pathways, we can sequentially "walk" around the ring, assigning protons based on their connectivity.

  • Diastereotopic Protons: The methylene protons on the cyclopentanone ring (at C3, C4, and C5) and the acetate side chain (at C6) are diastereotopic due to the chiral center at C2. This means that the two protons of each CH2 group are in different chemical environments and will have different chemical shifts.[6] They will appear as distinct signals and will show geminal coupling to each other in the COSY spectrum, in addition to vicinal coupling to neighboring protons.

Interpreting the HSQC Spectrum

The HSQC spectrum provides a direct and unambiguous link between the proton and carbon skeletons.

  • Direct C-H Assignment: Each cross-peak definitively assigns a proton to its attached carbon. For example, the singlet at ~3.7 ppm in the ¹H spectrum will show a correlation to the carbon at ~52.0 ppm in the ¹³C spectrum, confirming this as the methoxy group.

  • Differentiating Methylene Groups: The HSQC spectrum is particularly powerful for distinguishing the multiple methylene groups in the cyclopentanone ring. Even if their proton signals are heavily overlapped, their corresponding carbon signals in the ¹³C spectrum are often well-resolved. The HSQC will show two distinct cross-peaks for each pair of diastereotopic methylene protons, correlating to the same carbon signal.[7]

  • Confirming Functional Groups: The absence of a cross-peak for a carbon signal in the HSQC spectrum indicates a quaternary carbon (a carbon with no attached protons), such as the carbonyl carbons of the ketone (C1) and the ester (C7).

Workflow and Causality: A Step-by-Step Guide to Data Acquisition and Interpretation

The following provides a detailed methodology for acquiring and interpreting COSY and HSQC spectra for a novel methyl 2-(2-oxocyclopentyl)acetate analog.

Experimental Protocols

1. Sample Preparation:

  • Concentration: Dissolve 5-10 mg of the purified analog in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For 2D NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent does not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm for both ¹H and ¹³C). IUPAC recommends referencing all spectra to the TMS signal.[8]

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spectra.

  • ¹H NMR: First, acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset for the 2D experiments.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 4-16) per increment to achieve adequate signal-to-noise.

    • Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.

  • HSQC Acquisition:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • The number of scans per increment will depend on the sample concentration but is typically a multiple of 8 or 16.

    • Acquire 128-256 increments in the ¹³C dimension.

3. Data Processing:

  • Use appropriate NMR processing software (e.g., Mnova, TopSpin, or open-source alternatives like NMRPipe).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • Phase correct the spectra carefully. For HSQC, the phase correction is typically automated.

  • Baseline correct the spectra in both dimensions to ensure accurate integration and peak picking.

Data Interpretation Workflow

The logical flow of interpreting the 2D NMR data is crucial for a robust structural elucidation.

interpretation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Interpretation & Structure Building H1_NMR Acquire ¹H NMR COSY Acquire COSY H1_NMR->COSY HSQC Acquire HSQC H1_NMR->HSQC C13_NMR Acquire ¹³C NMR C13_NMR->HSQC Identify_Spins Identify Spin Systems (COSY) COSY->Identify_Spins Assign_CH Assign C-H Correlations (HSQC) HSQC->Assign_CH Build_Fragments Build Molecular Fragments Identify_Spins->Build_Fragments Assign_CH->Build_Fragments Assemble_Structure Assemble Full Structure Build_Fragments->Assemble_Structure

Caption: A typical workflow for 2D NMR-based structure elucidation.

Comparative Advantages and Limitations

Technique Advantages Limitations Best For...
COSY - Directly shows proton-proton connectivity.- Excellent for tracing out spin systems.[1]- Relatively quick to acquire.- Can be crowded and difficult to interpret in molecules with significant signal overlap.[2]- Does not provide direct information about the carbon skeleton.- Establishing the connectivity of protons in a contiguous chain or ring.- Confirming the coupling partners of specific protons.
HSQC - Unambiguously correlates protons to their directly attached carbons.[3]- Excellent for resolving proton signal overlap by spreading them out in the carbon dimension.[4]- Edited HSQC can distinguish CH, CH2, and CH3 groups.[5]- Does not provide information about connectivity between different carbon atoms.- Quaternary carbons are not observed.[7]- Definitive assignment of proton and carbon signals.- Resolving heavily overlapped proton spectra.- Differentiating between different types of C-H groups.

Conclusion: A Synergistic Approach

Neither COSY nor HSQC alone can typically provide a complete structural picture for a molecule as complex as a methyl 2-(2-oxocyclopentyl)acetate analog. However, when used in tandem, they offer a powerful and synergistic approach to structural elucidation. COSY provides the "road map" of the proton network, while HSQC acts as the "GPS," pinpointing the exact location of each proton on the carbon framework.

For researchers in drug development and synthetic chemistry, a thorough understanding and proficient application of these 2D NMR techniques are not just beneficial but essential. By following a logical workflow, paying careful attention to experimental detail, and understanding the strengths and weaknesses of each experiment, scientists can confidently and accurately determine the structures of novel compounds, paving the way for new discoveries.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • IUPAC. (2008). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS. BMRB. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry. [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

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